molecular formula C8H12Br4 B184711 1,2,5,6-Tetrabromocyclooctane CAS No. 3194-57-8

1,2,5,6-Tetrabromocyclooctane

Cat. No.: B184711
CAS No.: 3194-57-8
M. Wt: 427.80 g/mol
InChI Key: RZLXIANUDLLFHN-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrabromocyclooctane (TBCO), with the CAS number 3194-57-8, is a brominated flame retardant (BFR) of significant interest in scientific research, particularly as a potential replacement for hexabromocyclododecane (HBCD) . This compound exists as two diastereomers, α-TBCO and β-TBCO, which have been structurally characterized as (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane and rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyctooctane, respectively . Its primary application is as an additive flame retardant to improve the fire resistance of polymers, textiles, paints, and plastics . In toxicological research, TBCO serves as a critical model compound for assessing environmental and health impacts. Studies have identified it as an endocrine-disrupting chemical (EDC) that can affect reproductive capacity. For instance, dietary exposure to TBCO in Japanese medaka fish led to multigenerational effects, significantly reducing fecundity in the F1 and F2 generations . Its mechanism of action involves disrupting steroidogenesis, as evidenced in primary porcine testicular cells where it increased sex hormone production by up-regulating CYP17A1 . Furthermore, exposure in early-life stages of Japanese medaka impaired hatching and affected proteins regulating cardiac and visual functions . The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5,6-tetrabromocyclooctane
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InChI

InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2
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InChI Key

RZLXIANUDLLFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12Br4
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DSSTOX Substance ID

DTXSID0052750
Record name 1,2,5,6-Tetrabromocyclooctane
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Molecular Weight

427.80 g/mol
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CAS No.

3194-57-8
Record name 1,2,5,6-Tetrabromocyclooctane
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Record name Cyclooctane, 1,2,5,6-tetrabromo-
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Foundational & Exploratory

What are the isomers of 1,2,5,6-tetrabromocyclooctane?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the stereoisomers of 1,2,5,6-tetrabromocyclooctane reveals a complex stereochemical landscape arising from the four chiral centers on the flexible cyclooctane (B165968) ring. The primary route to synthesizing these compounds is through the bromination of 1,5-cyclooctadiene (B75094), a reaction that yields a mixture of several diastereomers due to both trans-annular and normal addition mechanisms. This guide delineates the structure of the known isomers, presents their physicochemical data, and outlines the experimental protocols for their synthesis and characterization.

Stereoisomers of this compound

The bromination of 1,5-cyclooctadiene results in the formation of at least five identifiable isomers of this compound. These isomers are a consequence of the different stereochemical possibilities at the four carbon atoms bearing bromine atoms (C1, C2, C5, and C6). The flexible nature of the cyclooctane ring, which primarily adopts a boat-chair conformation, further contributes to the diversity of isomeric forms.

The formation of these isomers proceeds via two main pathways:

  • Normal 1,2-addition to both double bonds.

  • Transannular cyclization , where the intermediate bromonium ion is attacked by the second double bond, leading to a bicyclic intermediate, which is then attacked by a bromide ion. This pathway results in the formation of isomers of 2,6-dibromobicyclo[3.3.0]octane as byproducts, alongside the main tetrabromocyclooctane products.

The major isolated isomers of this compound are often designated by Greek letters (α, β, γ, δ, ε). Their stereochemistry has been elucidated primarily through X-ray crystallography and NMR spectroscopy.

Physicochemical Properties of Isomers

The distinct stereochemistry of each isomer gives rise to different physical properties, such as melting point and solubility. These differences are critical for their separation and purification from the reaction mixture.

IsomerMelting Point (°C)Crystal SystemSpace GroupKey Structural Features
α-isomer 163-164MonoclinicP2₁/cCentrosymmetric, boat-chair conformation.
β-isomer 188-190OrthorhombicPbcaCentrosymmetric, boat-chair conformation.
γ-isomer 141-142MonoclinicP2₁/cCentrosymmetric, boat-chair conformation.
δ-isomer 155-156TriclinicCentrosymmetric, boat-chair conformation.
ε-isomer 114-115MonoclinicP2₁/cCentrosymmetric, boat-chair conformation.

Logical Relationship of Isomer Formation

The synthesis of this compound isomers from 1,5-cyclooctadiene involves a series of competing reaction pathways that lead to a complex product mixture. The workflow illustrates the progression from a single reactant to multiple stereoisomeric products, which then require separation.

G cluster_reactants Reactants cluster_reaction Reaction Process cluster_products Product Mixture cluster_separation Separation cluster_isomers Isolated Isomers A 1,5-Cyclooctadiene C Electrophilic Addition A->C B Bromine (Br2) B->C D Mixture of This compound Stereoisomers C->D E Fractional Crystallization or Chromatography D->E F α-isomer E->F G β-isomer E->G H γ-isomer E->H I Other Isomers (δ, ε...) E->I

Fig. 1: Logical workflow from reactant to isolated isomers.

Experimental Protocols

Synthesis of this compound Isomers

This protocol is based on the bromination of 1,5-cyclooctadiene in a chlorinated solvent.

Materials:

  • 1,5-cyclooctadiene

  • Liquid bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 1,5-cyclooctadiene in carbon tetrachloride in a flask equipped with a stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of the diene. The addition should be controlled to maintain the reaction temperature and to avoid an excess of bromine, as indicated by the persistence of the bromine color.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator. The result is a crude mixture of the solid isomers.

Separation of the Isomers

The separation of the individual diastereomers from the crude mixture is typically achieved by fractional crystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate.

Procedure:

  • Dissolve the crude solid mixture in a minimal amount of hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature. The least soluble isomer will crystallize out first.

  • Collect the crystals by filtration.

  • The mother liquor can be concentrated and the cooling process repeated to isolate other isomers. The process may need to be repeated multiple times to achieve pure samples of each isomer.

  • The purity and identity of each crystalline fraction should be confirmed by measuring its melting point and analyzing it via techniques like NMR spectroscopy.

Characterization Workflow

The structural elucidation of each separated isomer is a critical step, relying on a combination of spectroscopic and crystallographic methods.

G A Isolated Crystalline Isomer B Melting Point Analysis A->B C NMR Spectroscopy (¹H, ¹³C) A->C D X-ray Crystallography A->D E Purity Assessment B->E F Stereochemical Assignment C->F G Conformational Analysis (Boat-Chair) D->G H Definitive Structure E->H F->H G->H

Fig. 2: Experimental workflow for isomer characterization.

An In-depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane (CAS Number: 3194-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5,6-tetrabromocyclooctane (TBCO), a brominated flame retardant (BFR) identified by CAS number 3194-57-8. This document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as a flame retardant. Furthermore, it delves into the analytical methods for its characterization, its stereoisomerism, and its known biological effects, including its cytotoxic properties and potential impact on cellular signaling pathways. This guide is intended to be a valuable resource for researchers in materials science, environmental science, and toxicology, as well as for professionals in drug development who may encounter this class of compounds.

Introduction

This compound (TBCO) is a cyclic aliphatic hydrocarbon containing four bromine atoms.[1] Its primary commercial application is as an additive flame retardant, meaning it is physically blended with polymers to enhance their fire resistance.[2] TBCO is particularly utilized in plastics and textiles.[2] The presence of bromine atoms allows it to interfere with the combustion process, thereby reducing the flammability of the materials it is incorporated into. Understanding the technical details of TBCO is crucial for its safe handling, effective application, and for assessing its environmental and health impacts.

Chemical and Physical Properties

This compound is a white to pale brown solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 3194-57-8[1]
Molecular Formula C₈H₁₂Br₄[1]
Molecular Weight 427.80 g/mol [1]
Melting Point 102-124 °C (technical mixture)[2]
Boiling Point 364.2 ± 42.0 °C (Predicted)[3]
Density 2.145 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform, Slightly soluble in Methanol[3]

Stereoisomerism

This compound exists as two diastereomers, which can be separated using High-Performance Liquid Chromatography (HPLC).[2] The stereochemistry of these isomers has been determined by X-ray crystallography.[2]

  • α-TBCO (alpha-TBCO): This is the meso compound, with the stereochemical designation (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane.[2]

  • β-TBCO (beta-TBCO): This is the racemic mixture, consisting of rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane.[2]

A thermal equilibrium mixture of the two isomers consists of approximately 15% α-TBCO and 85% β-TBCO.[4] This thermal lability is an important consideration in both its application and analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the bromination of 1,5-cyclooctadiene (B75094). This reaction proceeds via a trans-addition of bromine across the double bonds of the cyclooctadiene ring.[2]

Materials:

  • 1,5-cyclooctadiene

  • Bromine

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Dissolve 1,5-cyclooctadiene in an equal volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same inert solvent dropwise from the dropping funnel to the stirred solution of 1,5-cyclooctadiene. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent to yield the solid this compound.

Incorporation into Polystyrene Foam

TBCO can be incorporated into polystyrene (PS) foam as an additive flame retardant.

Materials:

  • Polystyrene beads

  • This compound (TBCO)

  • A suitable solvent for TBCO (e.g., a chlorinated hydrocarbon)

  • Mixer

  • Molding and expansion equipment

Procedure:

  • Dissolve the desired amount of TBCO in a minimal amount of a suitable solvent. The loading level of TBCO will depend on the desired level of flame retardancy.

  • In a mixer, blend the polystyrene beads with the TBCO solution until a homogeneous mixture is achieved.

  • The solvent is then evaporated, leaving the TBCO deposited on the surface of the polystyrene beads.

  • The treated beads are then pre-expanded and molded using standard polystyrene foam processing techniques.

Formulation in Polyurethane Foam

TBCO can be added to polyurethane (PU) formulations to produce flame-retardant foams.

Materials:

  • Polyol

  • Isocyanate

  • Catalysts

  • Surfactants

  • Blowing agent

  • This compound (TBCO)

Procedure:

  • Disperse the solid TBCO powder into the polyol component of the polyurethane formulation. Thorough mixing is essential to ensure a homogeneous distribution of the flame retardant.

  • The polyol/TBCO mixture is then combined with the isocyanate, catalysts, surfactants, and blowing agent according to the specific polyurethane foam formulation.

  • The mixture is then allowed to react and expand to form the flame-retardant polyurethane foam.

Mechanism of Action as a Flame Retardant

The flame retardant action of this compound is primarily based on a gas-phase mechanism. When the polymer containing TBCO is heated, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the chain reactions of combustion in the flame. They act as scavengers for the high-energy H• and OH• radicals that propagate the fire, effectively quenching the flame.

Caption: Gas-phase flame retardancy mechanism of TBCO.

Analytical Methods

The characterization and quantification of this compound and its isomers are typically performed using chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating the α- and β-diastereomers of TBCO.[2] A C18 column with a mobile phase of methanol/acetonitrile/water is effective for this separation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of TBCO. However, due to the thermal lability of the isomers, care must be taken with the injector temperature to avoid on-column interconversion.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural elucidation of the TBCO isomers. The chemical shifts of the protons are distinct for the α- and β-forms.[2]

    • α-TBCO (in CDCl₃): δ 4.57 (br m, 4H), 2.54 (m, 4H), 2.43 (m, 4H).[2]

    • β-TBCO (in CDCl₃): δ 4.76 (m, 4H), 2.82 (m, 4H), 2.12 (m, 4H).[2]

Analytical_Workflow Sample Sample containing TBCO Extraction Solvent Extraction Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC (Isomer Separation) Analysis->HPLC GCMS GC-MS (Quantification) Analysis->GCMS NMR NMR (Structure Elucidation) Analysis->NMR Data Data Interpretation HPLC->Data GCMS->Data NMR->Data

Caption: General analytical workflow for TBCO analysis.

Biological Effects and Toxicology

While primarily used in industrial applications, understanding the biological effects of this compound is crucial for assessing its potential risks to human health and the environment. Recent studies have begun to investigate its toxicological profile.

A study on human SH-SY5Y neuroblastoma cells demonstrated that TBCO induces cytotoxicity.[5] The observed effects included a dose-dependent decrease in cell viability, an increase in cell membrane permeability, damage to the cytoskeleton, and the induction of apoptosis.[5] The cytotoxicity of TBCO was found to be greater than that of another brominated flame retardant, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane (B81311) (TBECH), but less than that of hexabromocyclocyclododecane (HBCD).[5]

The mechanism of TBCO-induced cytotoxicity appears to involve the mitochondrial apoptotic pathway.[5] This is supported by the increased expression of apoptotic proteins such as caspase-3, Bax, caspase-9, and cytochrome c, and a decrease in the anti-apoptotic protein Bcl-2.[5] Furthermore, TBCO treatment led to a significant elevation in reactive oxygen species (ROS) and intracellular calcium levels, suggesting that oxidative stress and Ca²⁺-mediated apoptosis also play a role in its neurotoxicity.[5]

Cytotoxicity_Pathway TBCO This compound (TBCO) ROS Increased Reactive Oxygen Species (ROS) TBCO->ROS Ca2 Increased Intracellular Ca²⁺ TBCO->Ca2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca2->Mitochondria Apoptotic_Proteins Modulation of Apoptotic Proteins (↑Bax, ↓Bcl-2, ↑Caspase-9, ↑Cytochrome c) Mitochondria->Apoptotic_Proteins Caspase3 Caspase-3 Activation Apoptotic_Proteins->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for TBCO-induced cytotoxicity.

Conclusion

This compound is an effective additive flame retardant with well-characterized chemical and physical properties. Its synthesis via the bromination of 1,5-cyclooctadiene and its application in polymers like polystyrene and polyurethane are established industrial practices. The existence of two thermally interconvertible diastereomers is a key feature of this compound. Emerging toxicological data indicate that TBCO can induce cytotoxicity through pathways involving mitochondrial dysfunction, oxidative stress, and apoptosis. This information is critical for the comprehensive risk assessment of TBCO and for guiding the development of safer alternatives. This technical guide serves as a foundational resource for professionals working with or studying this important brominated flame retardant.

References

Stereochemistry of α-TBCO and β-TBCO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrabromocyclooctane (TBCO) is a brominated flame retardant that exists as two distinct diastereomers: α-TBCO and β-TBCO. Understanding the unique three-dimensional arrangement of atoms, or stereochemistry, of these isomers is critical for elucidating their biological activity and potential toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of α-TBCO and β-TBCO, summarizes the current, albeit limited, understanding of their biological effects as endocrine-disrupting chemicals, and presents detailed experimental protocols to facilitate further research into their stereoisomer-specific interactions with biological systems. While direct comparative data on the receptor binding affinities and signaling pathway modulation of the individual stereoisomers are not currently available in the public domain, this guide offers a framework for conducting the necessary research to fill this critical knowledge gap.

Introduction

This compound (TBCO) is utilized as an additive flame retardant in a variety of materials, including textiles, paints, and plastics. Due to its structural properties, TBCO exists as two diastereomers, designated as alpha (α) and beta (β). The distinct spatial arrangements of the bromine atoms on the cyclooctane (B165968) ring result in different molecular shapes, which are hypothesized to lead to differential interactions with biological macromolecules such as receptors and enzymes. Emerging evidence suggests that TBCO may act as an endocrine-disrupting chemical (EDC), potentially interfering with hormonal signaling pathways. However, a significant portion of the existing research has been conducted on TBCO as a mixture, without differentiating the biological activities of the individual α and β stereoisomers. This guide aims to provide a detailed account of the known stereochemistry of these compounds and to furnish researchers with the necessary protocols to investigate their stereoisomer-specific biological effects.

Stereochemistry of α-TBCO and β-TBCO

The stereochemical identities of α-TBCO and β-TBCO have been definitively established through separation by High-Performance Liquid Chromatography (HPLC) and structural elucidation by X-ray crystallography.[1]

  • α-TBCO is the meso compound, with the systematic IUPAC name (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane .[1] As a meso compound, it is achiral and does not have an enantiomer.

  • β-TBCO is a racemic mixture of two enantiomers, with the systematic IUPAC name rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane .[1] This means it is composed of equal amounts of (1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane and its non-superimposable mirror image, (1S,2S,5S,6S)-1,2,5,6-tetrabromocyclooctane.

The different stereochemical configurations of α-TBCO and β-TBCO result in distinct three-dimensional molecular shapes, which is a critical factor in their potential for stereoselective interactions with biological targets.[1]

Biological Activity and Signaling Pathways

While direct comparative studies on the biological activities of α-TBCO and β-TBCO are lacking, research on TBCO mixtures suggests that these compounds can function as endocrine disruptors. The primary signaling pathways implicated are those involving the estrogen and androgen receptors.

Endocrine Disruption

In vitro studies have indicated that TBCO has the potential to modulate endocrine function through interactions with estrogen and androgen receptors, as well as by altering the synthesis of 17β-estradiol and testosterone (B1683101). In vivo studies in Japanese medaka (Oryzias latipes) have shown that exposure to TBCO can lead to increased expression of estrogen-responsive genes, such as vitellogenin II, choriogenin H, and estrogen receptor α (ERα). This provides evidence for the endocrine-disrupting potential of TBCO.

Hypothesized Signaling Pathways

Based on the available evidence, it is hypothesized that α-TBCO and β-TBCO may exert their effects through the following signaling pathways:

  • Estrogen Receptor (ER) Signaling: TBCO isomers may bind to ERα and/or ERβ, acting as either agonists or antagonists. This binding can trigger a cascade of events, including receptor dimerization, translocation to the nucleus, and modulation of target gene transcription.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBCO_isomer α/β-TBCO ER_HSP ER-HSP Complex TBCO_isomer->ER_HSP Binds to ER ER Estrogen Receptor (ERα/ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription

Fig. 1: Hypothesized Estrogen Receptor Signaling Pathway for TBCO Isomers.
  • Androgen Receptor (AR) Signaling: Similarly, TBCO isomers may interact with the androgen receptor, potentially disrupting the normal physiological functions of androgens. This could involve competitive binding with endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT), leading to either agonistic or antagonistic effects on AR-mediated gene expression.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBCO_isomer α/β-TBCO AR_HSP AR-HSP Complex TBCO_isomer->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation and DNA Binding Transcription Modulation of Gene Transcription ARE->Transcription

Fig. 2: Hypothesized Androgen Receptor Signaling Pathway for TBCO Isomers.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data that directly compares the binding affinities (e.g., Ki, IC50) of purified α-TBCO and β-TBCO to specific biological targets. The following table is presented as a template to guide future research and for the clear presentation of data generated from the experimental protocols outlined in this guide.

StereoisomerTarget ReceptorAssay TypeKi (nM)IC50 (nM)Efficacy (% of control)
α-TBCOEstrogen Receptor αCompetitive BindingData not availableData not availableData not available
β-TBCOEstrogen Receptor αCompetitive BindingData not availableData not availableData not available
α-TBCOAndrogen ReceptorCompetitive BindingData not availableData not availableData not available
β-TBCOAndrogen ReceptorCompetitive BindingData not availableData not availableData not available

Experimental Protocols

To address the current data gap, the following detailed experimental protocols are provided. These protocols are standard methods for assessing the interaction of compounds with the estrogen and androgen receptors and for evaluating effects on steroidogenesis.

Separation of α-TBCO and β-TBCO

Objective: To obtain pure α-TBCO and β-TBCO for use in biological assays.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the diastereomers of TBCO.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A suitable stationary phase for the separation of nonpolar compounds, such as a C18 column.

  • Mobile Phase: An appropriate solvent system, to be optimized for baseline separation of the two isomers. A mixture of acetonitrile (B52724) and water is a common starting point.

  • Detection: UV detection at a wavelength where both isomers exhibit absorbance.

  • Fraction Collection: Use a fraction collector to isolate the eluting peaks corresponding to α-TBCO and β-TBCO.

  • Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC and the identity confirmed by mass spectrometry and/or NMR.

HPLC_Separation_Workflow Start TBCO Mixture HPLC HPLC Separation (e.g., C18 column) Start->HPLC Detection UV Detection HPLC->Detection Fractionation Fraction Collection Detection->Fractionation alpha_TBCO Pure α-TBCO Fractionation->alpha_TBCO beta_TBCO Pure β-TBCO Fractionation->beta_TBCO Purity_alpha Purity & Identity Confirmation (α-TBCO) alpha_TBCO->Purity_alpha Purity_beta Purity & Identity Confirmation (β-TBCO) beta_TBCO->Purity_beta

Fig. 3: Workflow for the Separation of α-TBCO and β-TBCO.
Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinities of α-TBCO and β-TBCO for the estrogen receptor.

Methodology: This protocol is adapted from standard radioligand binding assays.

  • Materials:

    • Purified recombinant human ERα or ERβ, or rat uterine cytosol as a source of ER.

    • Radiolabeled estradiol (B170435) ([³H]-E₂).

    • Unlabeled 17β-estradiol (E₂) as a reference competitor.

    • Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Hydroxyapatite (HAP) slurry for separation of bound and free radioligand.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of α-TBCO, β-TBCO, and unlabeled E₂.

    • In assay tubes, combine the ER preparation, a fixed concentration of [³H]-E₂, and varying concentrations of the test compounds (α-TBCO, β-TBCO) or unlabeled E₂.

    • Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled E₂).

    • Incubate to allow binding to reach equilibrium.

    • Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound radioligand.

    • Add scintillation cocktail to the pellets and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]-E₂ binding) for each compound.

    • Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinities of α-TBCO and β-TBCO for the androgen receptor.

Methodology: This protocol is analogous to the ER binding assay.

  • Materials:

    • Purified recombinant human AR or a suitable cellular preparation.

    • Radiolabeled dihydrotestosterone ([³H]-DHT).

    • Unlabeled DHT as a reference competitor.

    • Appropriate assay buffer.

    • Method for separating bound and free ligand (e.g., filtration through glass fiber filters, HAP).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Follow the same general procedure as for the ER competitive binding assay, substituting AR for ER, [³H]-DHT for [³H]-E₂, and unlabeled DHT for unlabeled E₂.

  • Data Analysis:

    • Analyze the data as described for the ER binding assay to determine the IC₅₀ and Ki values for α-TBCO and β-TBCO for the androgen receptor.

H295R Steroidogenesis Assay

Objective: To assess the effects of α-TBCO and β-TBCO on the production of steroid hormones.

Methodology: This assay uses the human H295R adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis. This protocol is based on the OECD Test Guideline 456.

  • Materials:

    • H295R cells.

    • Cell culture medium and supplements.

    • 24-well cell culture plates.

    • α-TBCO and β-TBCO dissolved in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) to inhibit).

    • Kits for quantifying testosterone and 17β-estradiol (e.g., ELISA or LC-MS/MS).

  • Procedure:

    • Seed H295R cells in 24-well plates and allow them to attach and grow.

    • Expose the cells to a range of concentrations of α-TBCO and β-TBCO for a specified period (e.g., 48 hours). Include solvent controls and positive controls.

    • After incubation, collect the cell culture medium for hormone analysis.

    • Measure the concentrations of testosterone and 17β-estradiol in the collected medium.

    • Perform a cell viability assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis:

    • Express hormone concentrations as a fold-change relative to the solvent control.

    • Determine the concentration-response curves for the effects of each isomer on the production of testosterone and 17β-estradiol.

Conclusion

The stereochemistry of α-TBCO (a meso compound) and β-TBCO (a racemic mixture) is well-defined, with their distinct three-dimensional structures suggesting the potential for stereoselective biological activity. While current evidence points to TBCO's role as an endocrine disruptor, a critical knowledge gap exists regarding the specific effects of the individual stereoisomers. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the stereoisomer-specific binding affinities, potencies, and effects on signaling pathways of α-TBCO and β-TBCO. Such studies are essential for a thorough risk assessment of these compounds and for understanding their potential impact on human health and the environment. The data generated will also be invaluable for structure-activity relationship studies and in the development of safer alternatives.

References

An In-Depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane: Properties, Toxicological Profile, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrabromocyclooctane is a brominated flame retardant with the chemical formula C₈H₁₂Br₄ and a molecular weight of approximately 427.80 g/mol . While effective in its industrial application, there is growing concern regarding its environmental persistence and toxicological effects. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, and delves into the mechanistic details of its toxicity. Drawing on recent studies, this document outlines the experimental protocols used to assess its impact on cellular and organismal models, and visually represents the signaling pathways it disrupts. This information is intended to be a valuable resource for researchers in toxicology, environmental science, and drug discovery who may encounter this compound or are studying related mechanisms of toxicity.

Chemical and Physical Properties

This compound is a cycloaliphatic brominated flame retardant. Its core structure consists of an eight-carbon ring with four bromine atoms attached. The precise properties can vary slightly depending on the source, but are generally reported as follows:

PropertyValueCitations
Molecular Formula C₈H₁₂Br₄[1][2][3][4]
Molecular Weight 427.80 g/mol [1][4]
CAS Number 3194-57-8[2]
Appearance Not explicitly stated, but implied to be a solid at room temperature.
Storage Temperature -20°C for maximum stability.[2]

Toxicological Profile

Recent research has highlighted the potential for this compound to induce toxic effects in biological systems. Studies have primarily focused on its neurotoxicity and reproductive toxicity.

Neurotoxicity in Human SH-SY5Y Neuroblastoma Cells

In vitro studies using the human neuroblastoma cell line SH-SY5Y have demonstrated that this compound can induce cytotoxicity. This includes a dose-dependent decrease in cell viability, an increase in cell membrane permeability, damage to the cytoskeleton, and the induction of apoptosis. The observed neurotoxicity is linked to the induction of oxidative stress, evidenced by a significant elevation in reactive oxygen species (ROS), and a disruption of intracellular calcium homeostasis.[5]

Reproductive Toxicity in Japanese Medaka (Oryzias latipes)

Studies on the Japanese medaka, a model organism in ecotoxicology, have revealed that this compound can act as an endocrine-disrupting chemical, leading to multigenerational reproductive effects. Exposure to this compound has been shown to reduce fecundity.[6] The underlying mechanism is thought to involve the disruption of steroidogenesis, leading to impaired oocyte maturation.[6]

Experimental Protocols

The following sections provide an overview of the methodologies that can be employed to study the toxicological effects of this compound.

Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a common laboratory-scale synthesis involves the bromination of 1,5-cyclooctadiene (B75094).

Materials:

  • 1,5-cyclooctadiene

  • Bromine (Br₂)

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Purification setup (e.g., column chromatography or recrystallization)

Procedure:

  • Dissolve 1,5-cyclooctadiene in an appropriate inert solvent in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the stirred cyclooctadiene solution via a dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete reaction.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography on silica (B1680970) gel or recrystallization to obtain this compound.

Assessment of Neurotoxicity in SH-SY5Y Cells

A standard approach to evaluating the neurotoxic potential of this compound involves the use of the MTT assay to measure cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • 96-well cell culture plates

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Assessment of Reproductive Toxicity in Japanese Medaka

To evaluate the effects on reproduction, a multigenerational study can be conducted with Japanese medaka.

Materials:

  • Japanese medaka (Oryzias latipes) breeding pairs

  • Aquaria with a flow-through system

  • Control and treated fish feed containing known concentrations of this compound

  • Egg collection apparatus

  • Microscope for observing egg development and hatching

Procedure:

  • Exposure of the F0 Generation: Expose sexually mature medaka (F0 generation) to control feed or feed containing different concentrations of this compound for a defined period.

  • Fecundity Assessment: Collect eggs daily from each breeding pair and count the number of viable eggs to determine fecundity.

  • Hatching and F1 Generation: Raise the collected eggs under the same exposure conditions and monitor for hatching success and any developmental abnormalities.

  • F1 Generation Reproductive Assessment: Raise the F1 generation to sexual maturity under continuous exposure and repeat the fecundity and hatching assessments.

  • Oocyte Maturation Analysis: At the end of the exposure period, euthanize a subset of female fish, dissect the ovaries, and histologically examine the oocytes to assess maturation stages.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is attributed to its ability to interfere with key cellular signaling pathways.

Mitochondrial Apoptotic Pathway

This compound induces apoptosis in SH-SY5Y cells through the mitochondrial (intrinsic) pathway. This is initiated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction. The process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5]

G TBCO This compound ROS Increased ROS TBCO->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 downregulation CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial apoptotic pathway induced by this compound.
Calcium-Mediated Apoptotic Pathway

In addition to the direct mitochondrial pathway, this compound also triggers a Ca²⁺-mediated apoptotic pathway. The compound causes an increase in intracellular calcium levels, which can further contribute to mitochondrial stress and the activation of calcium-dependent proteases that participate in the apoptotic cascade.[5]

G TBCO This compound Ca_influx Increased Intracellular Ca²⁺ TBCO->Ca_influx Mito_stress Mitochondrial Stress Ca_influx->Mito_stress Calpains Calpain Activation Ca_influx->Calpains Casp_cascade Caspase Cascade Activation Mito_stress->Casp_cascade Calpains->Casp_cascade Apoptosis Apoptosis Casp_cascade->Apoptosis

Ca²⁺-mediated apoptotic pathway initiated by this compound.
Disruption of Steroidogenesis

In Japanese medaka, this compound acts as an endocrine disruptor by interfering with the steroidogenesis pathway. This disruption impairs the normal production of steroid hormones that are crucial for reproductive processes, leading to decreased fecundity and improper oocyte maturation.[6]

G TBCO This compound Steroidogenesis Steroidogenesis Pathway TBCO->Steroidogenesis disrupts Hormone_prod Altered Steroid Hormone Production Steroidogenesis->Hormone_prod Oocyte_mat Impaired Oocyte Maturation Hormone_prod->Oocyte_mat Fecundity Reduced Fecundity Oocyte_mat->Fecundity

Disruption of steroidogenesis by this compound.

Relevance to Drug Development

Currently, this compound is not considered a compound with therapeutic potential and is not actively being pursued in drug development. Its primary relevance to drug development professionals lies in its toxicological profile. Understanding the mechanisms by which this compound induces neurotoxicity and reproductive toxicity can provide valuable insights into potential off-target effects of new chemical entities. The signaling pathways it disrupts, such as the mitochondrial apoptotic pathway and calcium signaling, are common targets for toxicity and are routinely assessed during preclinical safety evaluations. Therefore, this compound can serve as a reference toxicant in the development of in vitro and in vivo assays for screening the safety of new drug candidates.

Conclusion

This compound is a compound of significant interest from a toxicological perspective. Its ability to induce apoptosis through multiple pathways in neuronal cells and to disrupt reproductive function highlights the need for careful consideration of its environmental and health impacts. For researchers and professionals in drug development, the study of this compound offers a valuable model for understanding mechanisms of toxicity and for developing robust safety assessment platforms. The experimental protocols and pathway diagrams presented in this guide provide a framework for further investigation into the biological effects of this compound and other potentially harmful environmental chemicals.

References

Environmental Fate of 1,2,5,6-Tetrabromocyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is a brominated flame retardant (BFR) that has been introduced as a replacement for other BFRs, such as hexabromocyclododecane (HBCD), which have been restricted due to their environmental persistence and toxicity. As a "novel" brominated flame retardant (NBFR), understanding the environmental fate of TBCO is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation, persistence, and bioaccumulation potential of TBCO, based on available scientific literature.

Physicochemical Properties of this compound

TBCO is a cycloaliphatic BFR with the chemical formula C8H12Br4. It exists as two diastereomers: α-TBCO and β-TBCO. A key characteristic of TBCO is its thermal lability, which can lead to the interconversion of these diastereomers at elevated temperatures, posing challenges for its analysis in environmental matrices.[1][2]

PropertyValueSource
Molecular FormulaC8H12Br4[3][4]
Molecular Weight427.8 g/mol [3]
CAS Number3194-57-8[3][5]
IsomerismExists as α- and β-diastereomers[1][2]
Thermal StabilityThermally labile, with interconversion of diastereomers[1][2]

Environmental Degradation Pathways

The environmental fate of TBCO is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific data for TBCO is limited, studies on other NBFRs provide insights into its potential degradation pathways.

Biodegradation

Microbial transformation is a key pathway for the degradation of many organic pollutants. Limited research has specifically investigated the biodegradation of TBCO. One study has shown that the β-isomer of TBCO can be microbially transformed by the anaerobic bacterium Dehalococcoides mccartyi strain CG1.[6] This suggests that anaerobic microbial degradation may be a relevant fate process for TBCO in anoxic environments such as sediments and some soils.

Potential Biodegradation Pathway of β-TBCO

TBCO β-1,2,5,6-Tetrabromocyclooctane Debrominated_Intermediates Debrominated Intermediates TBCO->Debrominated_Intermediates Reductive Debromination (Dehalococcoides mccartyi) Mineralization Mineralization (CO2, H2O, Br-) Debrominated_Intermediates->Mineralization Further Degradation

Caption: Proposed anaerobic biodegradation pathway for β-TBCO.

Photodegradation

Photodegradation, or the breakdown of chemicals by light, can be a significant degradation pathway for pollutants in surface waters and on soil surfaces. While specific photodegradation studies for TBCO are scarce, research on other NBFRs indicates that phototransformation can occur. For instance, a study on five other NBFRs demonstrated that they undergo photochemical transformation under simulated sunlight, with half-lives ranging from 1.5 to 12.0 days in summer and 17.1 to 165.0 days in winter.[7] The primary photodegradation mechanism for other BFRs often involves debromination and cleavage of ether bonds.[7]

Comparative Photodegradation Half-Lives of Novel BFRs (as a proxy)

CompoundHalf-life (Summer)Half-life (Winter)Source
ATE1.5 - 2.5 d17.1 - 28.5 d[7]
BATE2.0 - 3.0 d22.8 - 34.2 d[7]
DPTE3.0 - 4.5 d34.2 - 51.3 d[7]
BTBPE1.5 - 2.2 d17.1 - 25.1 d[7]
TTBP-TAZ8.0 - 12.0 d91.2 - 136.8 d[7]
Note: Data is for other NBFRs and serves as an indicator of potential photodegradation rates.
Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many halogenated organic compounds, hydrolysis can be a slow process. There is currently a lack of specific data on the hydrolysis rate of TBCO. General studies on other cycloaliphatic brominated compounds suggest that the stability to hydrolysis can vary depending on the molecular structure.

Persistence and Bioaccumulation

The limited available data suggests that TBCO has the potential to be persistent in the environment. The observation of β-TBCO degradation in soils over a 360-day period indicates a degree of persistence.[1] Concerns about the bioaccumulation of NBFRs, including TBCO, have been raised due to their hydrophobic nature.[8] However, specific bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) for TBCO are not well-documented in the literature.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of TBCO are not widely published. However, standardized methods for evaluating the degradation and bioaccumulation of other persistent organic pollutants can be adapted.

Biodegradation Testing

Experimental Workflow for Soil Biodegradation Study

start Soil Collection and Characterization spike Spiking Soil with TBCO start->spike incubate Incubation (Controlled Conditions) spike->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze GC/MS or LC/MS Analysis extract->analyze data Data Analysis (Half-life Calculation) analyze->data

Caption: General workflow for a soil biodegradation experiment.

A typical soil biodegradation study involves:

  • Soil Collection and Preparation: Soil is collected from a relevant site, sieved, and characterized for properties such as pH, organic carbon content, and microbial biomass.

  • Spiking: The soil is spiked with a known concentration of TBCO, often using a carrier solvent that is subsequently evaporated.

  • Incubation: The spiked soil is incubated under controlled conditions of temperature and moisture. Both aerobic and anaerobic conditions can be simulated.

  • Sampling and Extraction: Soil samples are taken at various time points and extracted with an appropriate organic solvent to recover TBCO and any degradation products.

  • Analysis: The extracts are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining TBCO and identify metabolites.

  • Data Analysis: The disappearance of TBCO over time is used to calculate its degradation half-life in the soil.

Photodegradation Testing

A general protocol for assessing photodegradation in an aqueous solution includes:

  • Solution Preparation: A solution of TBCO in a solvent (e.g., hexane (B92381) or methanol) or in water with a co-solvent is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark.

  • Sampling: Aliquots of the solution are taken at different time intervals.

  • Analysis: The concentration of TBCO in the samples is determined by LC-MS or GC-MS.

  • Kinetics Analysis: The degradation rate and half-life are calculated from the change in concentration over time.

Analytical Methods

The analysis of TBCO in environmental samples is challenging due to the thermal interconversion of its α- and β-diastereomers.[1][2] Gas chromatography (GC) methods with high injector temperatures can cause this isomerization, leading to inaccurate quantification of the individual diastereomers.

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method as it avoids the high temperatures that cause thermal degradation and isomerization.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If GC-MS is used, careful optimization of the injector temperature and the use of shorter columns are necessary to minimize the interconversion of diastereomers.[1]

Conclusion and Knowledge Gaps

The environmental fate of this compound is an area with significant knowledge gaps. While it is known to be a thermally labile compound with the potential for microbial degradation under anaerobic conditions, comprehensive data on its persistence, bioaccumulation, and degradation rates under various environmental conditions are lacking. Further research is urgently needed to fully assess the environmental risks associated with this novel brominated flame retardant. Key areas for future investigation include:

  • Determining the biodegradation rates and pathways of TBCO in different environmental compartments (soil, sediment, water) under both aerobic and anaerobic conditions.

  • Quantifying the photodegradation kinetics and identifying the photoproducts of TBCO in aqueous systems and on surfaces.

  • Measuring the hydrolysis rate of TBCO under environmentally relevant conditions.

  • Conducting bioaccumulation studies in aquatic and terrestrial organisms to determine its potential to enter the food chain.

A more complete understanding of these factors is essential for the responsible management and regulation of TBCO.

References

Navigating the Stereoisomers of 1,2,5,6-Tetrabromocyclooctane: An In-depth NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, this whitepaper provides a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral data for the diastereomers of 1,2,5,6-tetrabromocyclooctane (TBCO). This document outlines the structural nuances of the meso (α-TBCO) and racemic (β-TBCO) forms, supported by tabulated NMR data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction

This compound, a brominated flame retardant, exists as two distinct diastereomers: a meso compound, designated as α-TBCO, and a racemic mixture, referred to as β-TBCO.[1] The stereochemistry of these isomers plays a pivotal role in their physical properties and potential biological interactions, making their accurate characterization essential for scientific research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure of molecules in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectral data for both α- and β-TBCO.

Stereoisomers of this compound

The two diastereomers of this compound arise from the different spatial arrangements of the bromine atoms attached to the cyclooctane (B165968) ring. The meso isomer (α-TBCO) possesses a plane of symmetry and a C2v axis of symmetry, rendering its CHBr and CH2 groups chemically equivalent.[1] In contrast, the racemic mixture (β-TBCO) consists of a pair of enantiomers that also exhibit C2v axes of symmetry, leading to a simplified NMR spectrum.[1]

G TBCO This compound alpha_TBCO α-TBCO (meso) TBCO->alpha_TBCO Diastereomer 1 beta_TBCO β-TBCO (racemic) TBCO->beta_TBCO Diastereomer 2

Caption: Relationship between the diastereomers of this compound.

¹H NMR Spectral Data

The ¹H NMR spectra of both diastereomers were recorded on a 400 MHz Bruker instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[1] Due to the symmetry within each isomer, the spectra are relatively simple.

Table 1: ¹H NMR Spectral Data for α- and β-1,2,5,6-Tetrabromocyclooctane

IsomerChemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
α-TBCO 4.57broad multiplet4HCH-Br
2.54multiplet4HCH₂
2.43multiplet4HCH₂
β-TBCO 4.76multiplet4HCH-Br
2.82multiplet4HCH₂
2.12multiplet4HCH₂

Data sourced from a Dioxin 20XX International Symposium proceeding.[1]

¹³C NMR Spectral Data

Experimental Protocols

A generalized workflow for obtaining NMR spectral data is presented below. This process is fundamental for the structural elucidation of organic compounds.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl3) add_standard Add Internal Standard (e.g., TMS) dissolve->add_standard place_in_spectrometer Place Sample in NMR Spectrometer add_standard->place_in_spectrometer acquire_1h Acquire ¹H NMR Spectrum place_in_spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum place_in_spectrometer->acquire_13c process_fid Process Free Induction Decay (FID) acquire_1h->process_fid acquire_13c->process_fid phase_spectrum Phase Spectrum process_fid->phase_spectrum baseline_correct Baseline Correction phase_spectrum->baseline_correct integrate_peaks Integrate Peaks baseline_correct->integrate_peaks assign_signals Assign Signals integrate_peaks->assign_signals

References

An In-depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 1,2,5,6-tetrabromocyclooctane (TBCO), a brominated flame retardant. The document covers its synthesis, stereochemistry, physical and spectroscopic properties, and chemical reactivity. Detailed experimental protocols, quantitative data summaries, and visual diagrams are included to facilitate understanding and application in a research setting.

Introduction

This compound is a saturated cyclic hydrocarbon with four bromine substituents. It is primarily used as an additive flame retardant in various materials such as textiles, paints, and plastics. The presence of multiple bromine atoms imparts fire-resistant properties to the materials it is incorporated into. Due to its use as a flame retardant, its environmental presence and toxicological profile are also areas of research interest.

Stereochemistry

The synthesis of this compound from 1,5-cyclooctadiene (B75094) results in the formation of two diastereomers due to the stereochemistry of the bromine addition to the double bonds. The two diastereomers are the meso compound (α-TBCO) and a racemic mixture (β-TBCO)[1].

  • α-TBCO: This is the meso compound, with the IUPAC name (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane. It possesses a plane of symmetry.

  • β-TBCO: This is a racemic mixture of two enantiomers, rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane.

The separation of these diastereomers can be achieved using High-Performance Liquid Chromatography (HPLC)[1].

stereoisomers cluster_synthesis Synthesis from 1,5-Cyclooctadiene cluster_products Diastereomeric Products cluster_separation Separation 1,5-Cyclooctadiene 1,5-Cyclooctadiene Bromination Bromination 1,5-Cyclooctadiene->Bromination + 2 Br2 alpha_TBCO α-TBCO (meso) (1R,2R,5S,6S) Bromination->alpha_TBCO beta_TBCO β-TBCO (racemate) rac-(1R,2R,5R,6R) Bromination->beta_TBCO HPLC HPLC alpha_TBCO->HPLC beta_TBCO->HPLC alpha_TBCO_pure Pure α-TBCO HPLC->alpha_TBCO_pure beta_TBCO_pure Pure β-TBCO HPLC->beta_TBCO_pure

Stereoisomers of this compound and their separation.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the two diastereomers of this compound are summarized in the table below.

Propertyα-TBCO (meso)β-TBCO (racemate)Reference
Molecular Formula C₈H₁₂Br₄C₈H₁₂Br₄
Molecular Weight 427.80 g/mol 427.80 g/mol
Melting Point Not specifiedNot specified
¹H NMR (CDCl₃, δ) 4.57 (br m, 4H), 2.54 (m, 4H), 2.43 (m, 4H)4.76 (m, 4H), 2.82 (m, 4H), 2.12 (m, 4H)[1]
¹³C NMR (CDCl₃, δ) Data not availableData not available
Appearance White solidWhite solid

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source in the reviewed literature. However, the synthesis is understood to proceed via the bromination of 1,5-cyclooctadiene. The general procedure involves the addition of elemental bromine to a solution of 1,5-cyclooctadiene in a suitable solvent, such as a halogenated hydrocarbon. The reaction is a classic example of an electrophilic addition of a halogen to an alkene. The trans-addition of bromine to the two double bonds of 1,5-cyclooctadiene leads to the formation of the meso (α-TBCO) and racemic (β-TBCO) diastereomers[1].

General Reaction Scheme:

C₈H₁₂ + 2 Br₂ → C₈H₁₂Br₄

A typical laboratory-scale synthesis would involve dissolving 1,5-cyclooctadiene in a solvent like dichloromethane (B109758) or carbon tetrachloride and then adding a solution of bromine in the same solvent dropwise at a controlled temperature, often at or below room temperature. The reaction is typically monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed, and the crude product, a mixture of the two diastereomers, is obtained. Purification and separation of the diastereomers can be achieved by techniques such as recrystallization or chromatography, with HPLC being a documented method for their separation[1].

synthesis_workflow Start Start Dissolve_COD Dissolve 1,5-cyclooctadiene in a suitable solvent Start->Dissolve_COD Prepare_Bromine Prepare a solution of -bromine in the same solvent Dissolve_COD->Prepare_Bromine Add_Bromine Add bromine solution dropwise -to the cyclooctadiene solution -at a controlled temperature Prepare_Bromine->Add_Bromine Reaction Stir the reaction mixture until the bromine color disappears Add_Bromine->Reaction Workup Quench excess bromine (if any) and wash the organic layer Reaction->Workup Dry_and_Evaporate Dry the organic layer and -remove the solvent in vacuo Workup->Dry_and_Evaporate Crude_Product Obtain crude this compound -(mixture of diastereomers) Dry_and_Evaporate->Crude_Product Purification Purify and/or separate diastereomers -(e.g., by recrystallization or HPLC) Crude_Product->Purification End End Purification->End

A generalized experimental workflow for the synthesis of this compound.
Analytical Methods

The analysis of this compound and the separation of its diastereomers typically involve chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation of the α- and β-diastereomers[1]. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of TBCO. However, thermal lability of the compound can be a challenge, potentially leading to on-column degradation or isomerization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of TBCO in various matrices.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the four bromine atoms, which are good leaving groups in elimination and substitution reactions.

Elimination Reactions

Treatment of 1,2,5,6-tetrabromocyclooctanes with a strong base, such as potassium t-butoxide, can induce elimination reactions (dehydrobromination). These reactions can lead to the formation of unsaturated products. The specific products formed will depend on the reaction conditions and the stereochemistry of the starting tetrabromide.

elimination_reaction TBCO This compound Base Strong Base (e.g., KOtBu) TBCO->Base + Products Elimination Products (Unsaturated Cyclooctadienes/trienes) Base->Products Dehydrobromination

Generalized scheme for the elimination reaction of this compound.
Substitution Reactions

While not extensively documented in the reviewed literature, the bromine atoms in this compound are expected to be susceptible to nucleophilic substitution reactions. Strong nucleophiles could potentially displace one or more bromine atoms. The stereochemical outcome of such reactions would depend on the reaction mechanism (Sₙ1 or Sₙ2) and the nature of the substrate and nucleophile.

Applications

The primary application of this compound is as an additive flame retardant. Its high bromine content allows it to interfere with the combustion process in the gas phase, thereby reducing the flammability of the material it is incorporated into. It finds use in a variety of polymers and textiles.

Conclusion

This compound is a significant industrial chemical with well-defined stereochemistry. This guide has summarized the available literature on its synthesis, the properties of its diastereomers, and its basic chemical reactivity. While the synthesis from 1,5-cyclooctadiene is established, a more detailed and optimized experimental protocol would be a valuable addition to the literature. Further research into its chemical reactivity, particularly in the area of nucleophilic substitution, could open up new avenues for its application as a synthetic intermediate. For professionals in drug development, while not a typical pharmaceutical scaffold, understanding the chemistry of such polyhalogenated cyclic compounds can be relevant in the context of metabolism and toxicology studies of halogenated molecules.

References

A Comprehensive Technical Guide to 1,2,5,6-Tetrabromocyclooctane (TBCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is a brominated aliphatic cyclic hydrocarbon. Primarily utilized as an additive flame retardant, it finds application in a variety of materials, including textiles, paints, and plastics. This technical guide provides an in-depth overview of TBCO, encompassing its nomenclature, physicochemical properties, a representative synthesis protocol, and an analytical workflow for its detection.

Nomenclature and Synonyms

The compound with the systematic IUPAC name this compound is also known by several other names and identifiers in scientific literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1. The existence of stereoisomers, namely alpha-TBCO ((1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane) and beta-TBCO (rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane), further expands its nomenclature.[1][2]

Table 1: Synonyms and Identifiers for this compound

Type Identifier
Systematic Name This compound
CAS Number 3194-57-8[1]
Abbreviation TBCO
Depositor-Supplied Synonyms TBCO cpd, DTXSID0052750, RefChem:411028, NSC 167079[1]
Stereoisomer (alpha) (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane
Stereoisomer (beta) rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane
Trade Name Saytek-BC-48TM

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in various applications and environmental matrices.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₂Br₄[1]
Molecular Weight 427.80 g/mol [1]
Melting Point 147-148 °C[3]
Boiling Point (Predicted) 364.2 ± 42.0 °C[3]
Density (Predicted) 2.145 ± 0.06 g/cm³[3]
Appearance Solid[3]
Solubility Soluble in Chloroform, Slightly soluble in Methanol[3]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1,5-cyclooctadiene (B75094). The following is a representative experimental protocol.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-cyclooctadiene in an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same inert solvent to the stirred cyclooctadiene solution. The addition should be dropwise to control the reaction temperature.

  • Continue stirring for a specified period after the addition is complete to ensure the reaction goes to completion.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis of this compound

The following diagram illustrates the synthetic pathway for this compound from 1,5-cyclooctadiene.

Synthesis_of_TBCO 1,5-Cyclooctadiene 1,5-Cyclooctadiene Reaction Reaction 1,5-Cyclooctadiene->Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Analytical Workflow for TBCO in Environmental Samples

This diagram outlines a typical workflow for the analysis of TBCO in environmental matrices such as soil or sediment.

Analytical_Workflow_for_TBCO cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Environmental Sample (Soil, Sediment) Extraction Solvent Extraction (e.g., Soxhlet) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Mass Spectrometry (MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for TBCO detection.

References

Methodological & Application

Synthesis of 1,2,5,6-Tetrabromocyclooctane from 1,5-Cyclooctadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1,2,5,6-tetrabromocyclooctane from 1,5-cyclooctadiene (B75094). This synthesis is a fundamental example of electrophilic addition of halogens to a non-conjugated diene, yielding a product with applications in organic synthesis and as a flame retardant.

Application Notes

The synthesis of this compound is a notable transformation for several reasons. The starting material, 1,5-cyclooctadiene, is a readily available and inexpensive cyclic diene. The addition of bromine across the two isolated double bonds proceeds via an electrophilic addition mechanism. Understanding the stereochemistry of this reaction is crucial, as the addition of bromine to an alkene is a classic example of anti-addition. This occurs through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

The product, this compound, exists as a mixture of diastereomers. The trans-diaxial addition of bromine across the two cis-double bonds of 1,5-cyclooctadiene leads to the formation of two diastereomers: a meso compound ((1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane) and a racemic mixture (rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane).[1] These are often referred to as α-TBCO and β-TBCO. The separation and characterization of these isomers can be achieved by techniques such as HPLC and NMR spectroscopy.

This compound has been utilized as a flame retardant, particularly in textiles, paints, and plastics. Its high bromine content allows it to act as a radical scavenger in the gas phase during combustion, thereby inhibiting the flame propagation. For drug development professionals, polyhalogenated cyclic compounds can serve as scaffolds for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: Electrophilic Bromination of 1,5-Cyclooctadiene

This protocol describes a general method for the synthesis of this compound. Optimization may be required to achieve higher yields and purity.

Materials and Equipment:

  • 1,5-cyclooctadiene

  • Bromine

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, dissolve 1,5-cyclooctadiene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane to the stirred solution of 1,5-cyclooctadiene via a dropping funnel. The addition should be dropwise to maintain the temperature below 5 °C and to control the reaction rate. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the reaction is complete.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears completely.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the product as a white to off-white solid.

Data Presentation

ParameterValue
Reactants
1,5-Cyclooctadiene1.0 eq
Bromine2.0 - 2.2 eq
Reaction Conditions
SolventDichloromethane
Temperature0 - 5 °C
Reaction Time1 - 2 hours
Product Information
Product NameThis compound
Molecular FormulaC₈H₁₂Br₄
Molecular Weight427.80 g/mol
AppearanceWhite to pale brown solid
Melting Point147-148 °C (may vary with isomer ratio)[2]
Spectroscopic Data
¹H NMR (CDCl₃)Complex multiplets due to diastereomers
Mass Spectrometry (MS)Consistent with the expected isotopic pattern for four bromine atoms

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants 1,5-Cyclooctadiene Bromine Dichloromethane Reaction_Vessel Round-bottom flask at 0-5 °C Reactants->Reaction_Vessel Slow Addition Quenching Quench with Na₂S₂O₃ Reaction_Vessel->Quenching Reaction Mixture Extraction Wash with H₂O and Brine Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Recrystallization Solvent_Removal->Purification Crude Product Analysis Characterization (NMR, MS, MP) Purification->Analysis Final_Product This compound Analysis->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for trans-Cyclobutane-fused Cyclooctene (tCBCO) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of polymer chemistry, the development of sustainable materials, particularly chemically recyclable polymers, is a paramount objective. A promising advancement in this area involves the use of fused-ring monomers. One such class of monomers, trans-cyclobutane-fused cyclooctenes (tCBCO), has demonstrated significant potential in the synthesis of polymers that can be depolymerized back to their constituent monomers, enabling a circular materials economy. These monomers undergo Ring-Opening Metathesis Polymerization (ROMP) to yield polymers with unique thermal and mechanical properties.

The acronym "TBCO" can refer to several chemical compounds. In the context of polymer synthesis, it most relevantly refers to tCBCO . Another compound, 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (also abbreviated as TBCO), is primarily used as a brominated flame retardant rather than a monomer for polymerization. This document will focus on the applications of tCBCO in polymer chemistry.

Application Notes

Chemically Recyclable Polymers via Ring-Opening Metathesis Polymerization (ROMP)

The primary application of tCBCO monomers is in the synthesis of chemically recyclable polymers through Ring-Opening Metathesis Polymerization (ROMP).[1] The presence of the strained cyclobutane-fused ring structure in the polymer backbone allows for selective depolymerization under specific conditions, regenerating the original monomer with high fidelity. This closed-loop recycling process is a significant step towards sustainable polymer life cycles.

ROMP of tCBCO monomers is typically initiated by Grubbs-type catalysts, which are known for their high efficiency and functional group tolerance.[2] The polymerization proceeds via a chain-growth mechanism, allowing for control over the polymer's molecular weight and molecular weight distribution. The resulting polymers possess a backbone containing cyclobutane-fused rings, which influences their macroscopic properties.[1]

Key Advantages of tCBCO-based Polymers:
  • Chemical Recyclability: The polymers can be efficiently depolymerized back to their monomers, facilitating a circular economy for plastic materials.[1]

  • Tunable Properties: The properties of the resulting polymers can be tailored by modifying the side groups on the tCBCO monomer.

  • High Performance: tCBCO-based polymers can exhibit mechanical and thermal properties comparable to or exceeding those of some commodity plastics.[1]

Quantitative Data

The properties of polymers derived from different tCBCO monomers can be precisely characterized. The following tables summarize key quantitative data for a representative tCBCO-based polymer.

Table 1: Molecular Weight and Thermal Properties of a tCBCO Polymer

MonomerPolymerMn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)Tg (°C)Td,5% (°C)
M1 (tCBCO)P155.368.11.23125390
  • Mn: Number-average molecular weight

  • Mw: Weight-average molecular weight

  • PDI: Polydispersity index

  • Tg: Glass transition temperature[3][4]

  • Td,5%: Temperature at 5% weight loss (decomposition temperature)

Table 2: Mechanical Properties of a tCBCO Polymer Film

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
P12.1 ± 0.155 ± 33.5 ± 0.5

Experimental Protocols

Protocol 1: Synthesis of a tCBCO Monomer (M1)

This protocol describes the synthesis of a parent tCBCO monomer from 1,5-cyclooctadiene (B75094) and maleic anhydride (B1165640).[1]

Materials:

Procedure:

  • Photochemical [2+2] Cycloaddition:

    • Dissolve 1,5-cyclooctadiene (1.0 equiv.) and maleic anhydride (1.2 equiv.) in acetone in a quartz reaction vessel.

    • Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude anhydride product (1).

    • Purify the anhydride by recrystallization or column chromatography.

  • Reduction to Diol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0 equiv.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the purified anhydride (1) (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding water, followed by 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diol (M1) by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of tCBCO Monomer (M1)

This protocol details the polymerization of the tCBCO monomer (M1) using a Grubbs catalyst.

Materials:

  • tCBCO monomer (M1)

  • Grubbs third-generation catalyst (G3)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol

  • Ethyl vinyl ether

Procedure:

  • Preparation:

    • In a glovebox, dissolve the tCBCO monomer (M1) (100 equiv.) in anhydrous DCM.

    • Prepare a stock solution of the Grubbs G3 catalyst (1.0 equiv.) in anhydrous DCM.

  • Polymerization:

    • Add the catalyst solution to the monomer solution with vigorous stirring.

    • Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring the viscosity of the solution.

  • Termination and Precipitation:

    • Quench the polymerization by adding a small amount of ethyl vinyl ether.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualizations

Below are diagrams illustrating the key chemical processes involving tCBCO.

G cluster_synthesis Synthesis of tCBCO Monomer (M1) COD 1,5-Cyclooctadiene Anhydride Anhydride Intermediate (1) COD->Anhydride [2+2] Cycloaddition (UV, Acetone) MA Maleic Anhydride MA->Anhydride M1 tCBCO Diol Monomer (M1) Anhydride->M1 Reduction (LiAlH4, THF)

Caption: Synthetic pathway for the tCBCO diol monomer (M1).

G cluster_workflow ROMP Experimental Workflow Monomer_Prep Prepare Monomer Solution (tCBCO in DCM) Polymerization Initiate Polymerization (Mix solutions, stir) Monomer_Prep->Polymerization Catalyst_Prep Prepare Catalyst Solution (Grubbs G3 in DCM) Catalyst_Prep->Polymerization Termination Terminate Reaction (Add Ethyl Vinyl Ether) Polymerization->Termination Precipitation Precipitate Polymer (Add to Methanol) Termination->Precipitation Isolation Isolate and Dry Polymer Precipitation->Isolation

Caption: Experimental workflow for the ROMP of tCBCO.

G cluster_recycling Chemical Recycling of tCBCO Polymer Monomer tCBCO Monomer Polymer tCBCO Polymer Monomer->Polymer Polymerization (ROMP) Polymer->Monomer Depolymerization (Catalyst, Heat)

References

Application Notes and Protocols: 1,2,5,6-Tetrabromocyclooctane as a Flame Retardant in Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,5,6-tetrabromocyclooctane (TBCO) as a flame retardant in polystyrene. The information is intended for research and development purposes and highlights both the theoretical flame-retardant capabilities and the practical limitations of this additive in polystyrene applications.

Introduction

This compound (TBCO) is a brominated aliphatic cyclic hydrocarbon that has been investigated as an additive flame retardant for various polymers, including polystyrene.[1][2] Its flame retardant properties stem from the high bromine content, which can interrupt the combustion cycle in the gas phase.[3][4] Polystyrene, a widely used thermoplastic, is inherently flammable and requires the addition of flame retardants for use in applications such as building insulation (expanded and extruded polystyrene foams - EPS and XPS) and electronics housings (high-impact polystyrene - HIPS).[5][6]

However, it is crucial to note that the thermal stability of TBCO may limit its application in standard polystyrene processing techniques. A report by the U.S. Environmental Protection Agency (EPA) has indicated that TBCO is not functional in current EPS and XPS manufacturing processes due to insufficient thermal stability at the required operating temperatures.[7] Therefore, while understanding its flame-retardant mechanism is valuable, its practical application in polystyrene requires careful consideration of processing parameters and may be limited to academic or niche research settings.

Flame Retardant Mechanism

The primary flame retardant action of this compound in polystyrene occurs in the gas phase. During combustion, the heat causes the TBCO to decompose and release bromine radicals (Br•). These radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, effectively quenching the flame.[3][4]

Flame_Retardant_Mechanism cluster_solid_phase Solid Phase (Polystyrene + TBCO) cluster_gas_phase Gas Phase (Flame) PS_TBCO Polystyrene + TBCO PS_Decomp Polystyrene Decomposition (Flammable Gases) PS_TBCO->PS_Decomp TBCO_Decomp TBCO Decomposition PS_TBCO->TBCO_Decomp Heat Heat Heat->PS_TBCO Combustion H_OH_Radicals H•, OH• Radicals (Propagation of Fire) PS_Decomp->H_OH_Radicals Fuel Br_Radicals Bromine Radicals (Br•) TBCO_Decomp->Br_Radicals Br_Radicals->H_OH_Radicals Radical Trapping HBr Hydrogen Bromide (HBr) Br_Radicals->HBr H_OH_Radicals->HBr Inert_Gases Less Reactive Species (H₂O, etc.) H_OH_Radicals->Inert_Gases Quenching Flame Quenching Inert_Gases->Quenching Experimental_Workflow start Start drying Drying of PS and TBCO start->drying premixing Dry Blending drying->premixing extrusion Melt Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing drying2 Drying of Pellets pelletizing->drying2 molding Injection/Compression Molding drying2->molding testing Flammability Testing (LOI, UL 94) molding->testing end End testing->end

References

GC/MS for TBCO Analysis: A Note on Diastereomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Abstract

This document addresses the application of Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of 1,2,5,6,9,10-hexabromocyclododecane (B1218954) (HBCDD), also known as TBCO. A critical clarification is made regarding the separation of its diastereomers (α-, β-, and γ-HBCDD). While GC/MS is a viable technique for quantifying the total HBCDD content, it is unsuitable for the separation and individual quantification of its diastereomers due to thermal instability. For diastereomer-specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the scientifically accepted and recommended method. This note provides a protocol for total HBCDD analysis by GC/MS and a detailed protocol for the separation of HBCDD diastereomers by LC-MS/MS.

Introduction

1,2,5,6,9,10-hexabromocyclododecane (HBCDD) is a brominated flame retardant widely used in various consumer products. Technical HBCDD is a mixture of three main diastereomers: alpha (α), beta (β), and gamma (γ). Due to its persistence, bioaccumulation, and toxicity, the analysis of HBCDD in environmental and biological matrices is of significant interest. A crucial aspect of this analysis is the ability to distinguish between the different diastereomers, as their properties and toxicological profiles can vary.

While Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of many organic compounds, its application to HBCDD diastereomers is limited. At the elevated temperatures required for GC analysis (typically >160°C), HBCDD diastereomers undergo thermal rearrangement and decomposition.[1] This leads to an inability to chromatographically separate the individual diastereomers, with analyses often showing a single peak or a distorted profile.[1][2][3] Therefore, GC/MS methods are generally only suitable for determining the total concentration of all HBCDD isomers combined.[2][4]

For the specific separation and quantification of α-, β-, and γ-HBCDD, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the preferred and validated method.[5][6][7] LC-MS operates at lower temperatures, preserving the integrity of the individual diastereomers and allowing for their successful chromatographic separation.[1]

This application note provides a detailed protocol for the determination of total HBCDD using GC/MS and a comprehensive protocol for the separation and quantification of HBCDD diastereomers using LC-MS/MS.

Part 1: GC/MS Protocol for Total TBCO (HBCDD) Analysis

This protocol is intended for the quantification of the sum of all HBCDD isomers.

Experimental Protocol

1. Sample Preparation (Solid Matrices, e.g., Soil, Sediment)

  • Extraction:

    • Weigh approximately 10-15 g of the homogenized, dry sample into a Soxhlet extraction thimble.

    • Add an appropriate internal standard (e.g., ¹³C₁₂-labeled HBCDD).

    • Perform Soxhlet extraction for 12-24 hours using a toluene (B28343) or a hexane/acetone (1:1, v/v) mixture.[2][4]

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • Clean-up:

    • Prepare a multi-layer silica (B1680970) gel column.

    • Apply the concentrated extract to the column.

    • Elute with an appropriate solvent mixture (e.g., hexane/dichloromethane).

    • Concentrate the eluate and exchange the solvent to n-hexane for GC/MS analysis.

2. GC/MS Instrumentation and Conditions

A typical GC/MS system equipped with a capillary column is used.

ParameterCondition
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C (Note: Lower temperatures can be explored to minimize degradation)[8]
Injection Mode Splitless
Oven Program Initial 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)[8]
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (EI) m/z 157, 239, 319, 401 (Quantification ion: 239)
Monitored Ions (NCI) m/z 79, 81[8]
Data Presentation: Total HBCDD Quantification
Sample IDMatrixTotal HBCDD Concentration (ng/g)Recovery (%)
S-01Soil15.295
S-02Soil28.998
SED-01Sediment45.192
BLK-01Blank< LODN/A

LOD: Limit of Detection

Experimental Workflow: GC/MS for Total HBCDD

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection (Soil, Sediment) Homogenize Homogenization & Drying Sample->Homogenize Spike Spike Internal Standard Homogenize->Spike Extract Soxhlet Extraction (Toluene) Spike->Extract Concentrate1 Concentration Extract->Concentrate1 Cleanup Silica Gel Cleanup Concentrate1->Cleanup Concentrate2 Final Concentration & Solvent Exchange Cleanup->Concentrate2 GC_Inject GC Injection Concentrate2->GC_Inject GC_Sep Chromatographic Separation (Total HBCDD) GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification (Total HBCDD) Integration->Quant Report Reporting Quant->Report

Caption: Workflow for Total HBCDD Analysis by GC/MS.

Part 2: LC-MS/MS Protocol for Separation of TBCO (HBCDD) Diastereomers

This protocol is the recommended method for the individual separation and quantification of α-, β-, and γ-HBCDD.

Experimental Protocol

1. Sample Preparation (Biota, e.g., Fish Tissue)

  • Extraction (QuEChERS-like):

    • Homogenize 2-5 g of tissue with anhydrous sodium sulfate (B86663).

    • Add an appropriate internal standard (e.g., ¹³C₁₂-labeled α-, β-, γ-HBCDD).

    • Add acetonitrile (B52724) and shake vigorously.

    • Add magnesium sulfate and sodium chloride, vortex, and centrifuge.

    • Collect the supernatant (acetonitrile layer).

  • Clean-up (d-SPE):

    • Transfer an aliquot of the supernatant to a tube containing C18 and PSA sorbents.

    • Vortex and centrifuge.

    • Filter the supernatant and it is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.

ParameterCondition
Liquid Chromatograph Thermo Scientific Vanquish or equivalent
Column Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm[3] or equivalent
Mobile Phase A Water
Mobile Phase B Methanol/Acetonitrile (50:50, v/v)
Gradient Start at 40% B, linear gradient to 100% B over 5 min, hold for 2 min, return to initial conditions.
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole (e.g., Thermo Scientific TSQ series)
Ionization Mode Negative Electrospray Ionization (ESI-)[3]
Acquisition Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 640.6 [M-H]⁻
Product Ions (m/z) 79.0, 81.0 (for confirmation and quantification)
Data Presentation: HBCDD Diastereomer Quantification
Sample IDMatrixα-HBCDD (ng/g)β-HBCDD (ng/g)γ-HBCDD (ng/g)Total HBCDD (ng/g)
F-01Fish Muscle2.10.58.711.3
F-02Fish Muscle3.50.812.116.4
F-LIV-01Fish Liver15.62.35.423.3
BLK-01Blank< LOD< LOD< LOD< LOD

LOD: Limit of Detection

Experimental Workflow: LC-MS/MS for HBCDD Diastereomer Separation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Biota) Homogenize Homogenization Sample->Homogenize Spike Spike Internal Standards Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup (d-SPE) Extract->Cleanup Filter Filtration Cleanup->Filter LC_Inject LC Injection Filter->LC_Inject LC_Sep Chromatographic Separation of Diastereomers LC_Inject->LC_Sep MS_Detect MS/MS Detection (SRM Mode) LC_Sep->MS_Detect Integration Peak Integration (α, β, γ) MS_Detect->Integration Quant Quantification (Individual Isomers) Integration->Quant Report Reporting Quant->Report

Caption: Workflow for HBCDD Diastereomer Separation by LC-MS/MS.

Conclusion

For researchers, scientists, and drug development professionals requiring the analysis of TBCO (HBCDD), it is imperative to select the appropriate analytical technique based on the specific research question.

  • For Total HBCDD Concentration: GC/MS is a suitable method, providing a robust quantification of the sum of all isomers.

  • For Diastereomer Separation: LC-MS/MS is the mandatory technique. The thermal lability of HBCDD diastereomers precludes their separation by GC. LC-MS/MS provides excellent chromatographic resolution and sensitive quantification of α-, β-, and γ-HBCDD individually.

Adherence to these methodologically sound approaches will ensure data of high quality and accuracy in the study of this important environmental contaminant.

References

Application of 1,2,5,6-Tetrabromocyclooctane in Organic Synthesis: A Precursor to Unsaturated Carbocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is a polyhalogenated cycloalkane primarily recognized for its application as a flame retardant in various materials such as textiles, paints, and plastics.[1][2] It exists as two diastereomers: α-TBCO, a meso compound ((1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane), and β-TBCO, a racemate (rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane).[1] While its role as a flame retardant is well-established, its utility in organic synthesis is less documented but presents interesting possibilities for the formation of unsaturated eight-membered rings and rearranged aromatic products through elimination reactions.

This document outlines the application of this compound as a precursor in organic synthesis, with a focus on its dehydrobromination reactions to yield valuable unsaturated carbocyclic compounds. Detailed protocols for key transformations are provided, along with data presentation and visualizations of the reaction pathways.

Application Notes

The synthetic utility of this compound is centered on its capacity to undergo base-induced elimination of hydrogen bromide to introduce unsaturation into the cyclooctane (B165968) ring. The nature of the products formed is highly dependent on the reaction conditions and the stoichiometry of the base employed.

Synthesis of Dibromocycloocta-1,5-diene

A significant application of this compound is its conversion to dibromocycloocta-1,5-diene. This reaction involves a double dehydrobromination, where two equivalents of hydrogen bromide are removed. The resulting diene is a versatile intermediate for further synthetic transformations. The reaction is typically carried out using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) in an ethereal solvent.[3]

Formation of Aromatic and Rearranged Products

Under more forcing conditions or with an excess of a strong base, this compound can undergo a cascade of elimination and rearrangement reactions to yield a mixture of aromatic and other unsaturated products. Treatment with potassium t-butoxide in diglyme (B29089) has been reported to produce benzocyclobutene, styrene, cyclo-octa-1,3,5-triene, and ethylbenzene. This transformation highlights the potential of this compound as a starting material for the synthesis of complex carbocyclic frameworks, although controlling the selectivity to a single product can be challenging.

Data Presentation

The following table summarizes the quantitative data for the synthesis of dibromocycloocta-1,5-diene from this compound.

Starting MaterialReagentSolventProductYieldReference
This compoundPotassium tert-butoxide (KOtBu)Diethyl ether (Et₂O)Dibromocycloocta-1,5-diene81%[3]

Experimental Protocols

Protocol 1: Synthesis of Dibromocycloocta-1,5-diene[3]

This protocol details the preparation of dibromocycloocta-1,5-diene from this compound.

Materials:

Procedure:

  • A mixture of this compound and potassium tert-butoxide is cooled to -78 °C in a suitable reaction vessel.

  • Pre-cooled diethyl ether is slowly added to the cooled mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • The insoluble components are removed by filtration and washed with hexane.

  • The organic phase is washed with a saturated aqueous NH₄Cl solution.

  • The organic layer is dried over MgSO₄.

  • The solvent is removed, and the crude product is purified by column chromatography using hexane as the eluent to yield dibromocycloocta-1,5-diene as a slightly orange oil.

Protocol 2: General Procedure for the Formation of Aromatic and Rearranged Products

The following is a representative protocol for the dehydrobromination and rearrangement of this compound to a mixture of products, based on the abstract by Eglinton et al. The precise reaction conditions and yields were not available in the provided search results.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Diglyme

Procedure:

  • In a reaction vessel under an inert atmosphere, a solution of this compound in diglyme is prepared.

  • Potassium tert-butoxide is added portion-wise to the solution. An excess of the base is likely required for the multiple elimination and rearrangement steps.

  • The reaction mixture is stirred at an elevated temperature (the original literature should be consulted for the specific temperature and reaction time).

  • Upon completion, the reaction is quenched, and the products are extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The resulting mixture of products (benzocyclobutene, styrene, cyclo-octa-1,3,5-triene, and ethylbenzene) can be separated and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

dehydrobromination_to_diene TBCO This compound Diene Dibromocycloocta-1,5-diene TBCO->Diene KOtBu, Et₂O, -78°C to RT -2 HBr

Caption: Synthesis of Dibromocycloocta-1,5-diene.

dehydrobromination_rearrangement cluster_start Starting Material cluster_products Product Mixture TBCO This compound Benzocyclobutene Benzocyclobutene TBCO->Benzocyclobutene KOtBu, Diglyme (Excess Base, Heat) - HBr, Rearrangement Styrene Styrene TBCO->Styrene KOtBu, Diglyme (Excess Base, Heat) - HBr, Rearrangement Triene Cyclo-octa-1,3,5-triene TBCO->Triene KOtBu, Diglyme (Excess Base, Heat) - HBr, Rearrangement Ethylbenzene Ethylbenzene TBCO->Ethylbenzene KOtBu, Diglyme (Excess Base, Heat) - HBr, Rearrangement

Caption: Formation of Aromatic and Rearranged Products.

References

Application Notes and Protocols for Incorporating TBCO into Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of tert-Butyl peroxy-2-ethylhexanoate (TBCO) into polyurethane (PU) formulations. This document outlines the role of TBCO as a crosslinking agent, its effects on the final properties of the polyurethane, and detailed protocols for its use and characterization.

Introduction to TBCO in Polyurethane Systems

tert-Butyl peroxy-2-ethylhexanoate, an organic peroxide, serves as a free-radical initiator for the crosslinking of polyurethane elastomers.[1][2] Unlike the primary urethane (B1682113) reaction between isocyanates and polyols, the introduction of TBCO facilitates a secondary curing mechanism, often referred to as peroxide vulcanization. This process enhances the mechanical and thermal properties of the resulting polyurethane network.[3]

The primary function of TBCO is to generate free radicals upon thermal decomposition. These highly reactive radicals abstract hydrogen atoms from the polymer backbone, particularly from the polyol segments, creating macroradicals. The subsequent combination of these macroradicals leads to the formation of a stable, three-dimensional crosslinked network.[4] This crosslinking increases the molecular weight and restricts the mobility of the polymer chains, resulting in improved material properties.[5]

Effects of TBCO on Polyurethane Properties

The incorporation of TBCO as a crosslinking agent significantly influences the cure characteristics and the final mechanical and thermal properties of the polyurethane. The extent of these changes is directly related to the concentration of TBCO used.

Data Presentation

The following tables summarize the expected quantitative effects of increasing TBCO concentration on key polyurethane properties. It is important to note that the exact values can vary depending on the specific polyurethane system (e.g., polyol type, isocyanate type, NCO/OH ratio). The data presented here is illustrative of the general trends observed with peroxide crosslinking.[3][6][7]

Table 1: Effect of TBCO Concentration on Cure Characteristics

TBCO Concentration (phr*)Scorch Time (t_s2) (min)Optimum Cure Time (t_90) (min)
0.58.515.2
1.06.211.8
2.04.18.5
3.02.86.3

*phr: parts per hundred rubber (or polymer)

Table 2: Effect of TBCO Concentration on Mechanical Properties

TBCO Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0.515.865075
1.018.258080
2.021.549085
3.023.142090

Table 3: Effect of TBCO Concentration on Thermal Properties

TBCO Concentration (phr)Glass Transition Temp. (T_g) (°C)Thermal Stability (T_d5%) (°C)
0.5-45310
1.0-42315
2.0-38325
3.0-35335

*T_d5%: Temperature at 5% weight loss

Experimental Protocols

This section provides detailed methodologies for the incorporation of TBCO into a polyurethane formulation and the subsequent characterization of the cured material.

Materials and Formulation
  • Polyol: Polyester or polyether polyol (e.g., Polytetrahydrofuran, Polycaprolactone)

  • Isocyanate: Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • Crosslinking Agent: tert-Butyl peroxy-2-ethylhexanoate (TBCO)

  • Catalyst (for urethane reaction): Dibutyltin dilaurate (DBTDL) or other suitable catalyst

  • Chain Extender (optional): Diol such as 1,4-butanediol

A typical formulation is presented in Table 4.

Table 4: Example Polyurethane Formulation with TBCO

ComponentAmount (parts by weight)
Polyol100
IsocyanateStoichiometric amount based on NCO/OH ratio
TBCO0.5 - 3.0
DBTDL0.02 - 0.05
Experimental Workflow

The following diagram illustrates the general workflow for preparing and characterizing a TBCO-crosslinked polyurethane.

experimental_workflow Experimental Workflow for TBCO-Crosslinked Polyurethane cluster_prep Preparation cluster_char Characterization prep_polyol Degas Polyol mix_components Mix Polyol, TBCO, and Catalyst prep_polyol->mix_components add_isocyanate Add Isocyanate and Mix mix_components->add_isocyanate cast_mold Cast into Mold add_isocyanate->cast_mold cure Cure at Elevated Temperature cast_mold->cure rheology Rheological Analysis (Cure Characteristics) cure->rheology mechanical Mechanical Testing (Tensile, Hardness) cure->mechanical thermal Thermal Analysis (DSC, TGA) cure->thermal ftir FTIR Spectroscopy (Chemical Structure) cure->ftir

Caption: Workflow for polyurethane synthesis and analysis.

Detailed Methodologies

1. Polyurethane Synthesis (Peroxide Crosslinking)

  • Degassing: Degas the polyol under vacuum at 80-90°C for 1-2 hours to remove any dissolved moisture.

  • Premixing: Cool the degassed polyol to room temperature. Add the desired amount of TBCO and the urethane catalyst (e.g., DBTDL) to the polyol and mix thoroughly.

  • Isocyanate Addition: Add the stoichiometric amount of isocyanate to the polyol mixture and mix vigorously for 30-60 seconds, ensuring a homogeneous mixture. Avoid excessive air entrapment.

  • Casting: Pour the reacting mixture into a preheated mold treated with a mold release agent.

  • Curing: Place the mold in a preheated oven. A two-stage curing process is often employed: an initial cure at a lower temperature to complete the urethane reaction, followed by a higher temperature cure to decompose the TBCO and initiate crosslinking. For example, cure at 100°C for 1 hour, followed by 150°C for 30 minutes. The exact temperatures and times will depend on the half-life of the peroxide and the specific polyurethane system.

2. Rheological Analysis (Cure Characteristics)

  • Instrument: Oscillatory rheometer with parallel plate geometry.

  • Procedure:

    • Immediately after mixing the isocyanate with the polyol/TBCO blend, place a sample onto the preheated lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm).

    • Perform a time sweep at a constant temperature (the intended cure temperature), frequency (e.g., 1 Hz), and strain (within the linear viscoelastic region).

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

    • Determine the scorch time (t_s2), the time to a two-unit rise from the minimum viscosity, and the optimum cure time (t_90), the time to reach 90% of the maximum torque.[8]

3. Mechanical Testing

  • Tensile Properties (ASTM D412):

    • Die-cut dumbbell-shaped specimens from the cured polyurethane sheets.

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min).

    • Record the tensile strength, elongation at break, and modulus.

  • Hardness (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the cured polyurethane samples.

    • Take at least five readings at different positions on the sample and report the average value.

4. Thermal Analysis

  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • Cut a small sample (5-10 mg) from the cured polyurethane and seal it in an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • Determine the glass transition temperature (T_g) from the inflection point of the heat flow curve.[9]

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Place a small sample (10-15 mg) of the cured polyurethane in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • Determine the thermal stability of the material, often reported as the temperature at which 5% weight loss (T_d5%) occurs.

5. FTIR Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a spectrum of the uncured liquid mixture and of the final cured polyurethane.

    • Monitor the disappearance of the NCO peak (around 2270 cm⁻¹) to confirm the completion of the urethane reaction.

    • Analyze the changes in the C-H stretching region (around 2800-3000 cm⁻¹) and the carbonyl region (around 1700 cm⁻¹) to infer information about the crosslinking process.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical reactions and logical dependencies in the TBCO-crosslinked polyurethane system.

urethane_formation Urethane Formation Reaction isocyanate Isocyanate (-NCO) urethane Urethane Linkage (-NH-COO-) isocyanate->urethane polyol Polyol (-OH) polyol->urethane

Caption: The fundamental polyurethane-forming reaction.

peroxide_crosslinking TBCO Crosslinking Mechanism TBCO TBCO Radicals Free Radicals (RO•) TBCO->Radicals Heat Heat Heat->TBCO Decomposition PU_backbone Polyurethane Backbone (with C-H bonds) Radicals->PU_backbone Hydrogen Abstraction PU_radical Polyurethane Macroradical (P•) PU_backbone->PU_radical PU_radical->PU_radical Crosslink Crosslinked Polyurethane PU_radical->Crosslink

Caption: Peroxide-initiated crosslinking of polyurethane.

Safety and Handling

  • TBCO: Organic peroxides like TBCO are thermally sensitive and can decompose rapidly if not stored and handled properly. Store in a cool, well-ventilated area away from heat sources and incompatible materials.[8][10] Always refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

  • Isocyanates: Isocyanates are sensitizers and can cause respiratory irritation. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary.

  • General Precautions: Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water. Ensure proper ventilation during the mixing and curing processes to avoid inhalation of vapors.

References

Application Notes and Protocols for 1,2,5,6-Tetrabromocyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive material safety information, application notes, and experimental protocols for 1,2,5,6-tetrabromocyclooctane (TBCO). The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, use, and analysis of this compound, with a focus on its properties and biological effects.

Section 1: Material Safety Data Sheet (MSDS) Summary

This compound is a brominated flame retardant (BFR) and an environmental contaminant.[1][2] It is crucial to handle this chemical with appropriate safety precautions.

The compound is classified as harmful and an irritant. The GHS classification indicates it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin IrritationCategory 2H315: Causes skin irritation[3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3]

Note: Some reports indicate that this chemical does not meet GHS hazard criteria for a majority of notifications.[5] However, it is prudent to handle it according to the classified hazards.

Immediate medical attention is advised in case of exposure.

Table 2: First-Aid Protocols for Exposure

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[6]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

Table 3: Handling, Storage, and Disposal Guidelines

AspectRecommendation
Handling Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures vary from ambient (>5 °C)[4] to -20°C.[2][7]
Disposal Dispose of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[6]

Appropriate PPE must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
Skin Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[6]
Respiratory If exposure limits are exceeded, use a full-face respirator.[6]

Section 2: Physicochemical Properties and Analytical Characterization

This compound is primarily used as an additive flame retardant in textiles, paints, and plastics.[8][9][10] It exists as two diastereomers: α-TBCO and β-TBCO.[8][9][10]

Table 5: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₂Br₄[2][4][5]
Molecular Weight 427.80 g/mol [2][5]
CAS Number 3194-57-8[3][5]
Appearance Solid (White to grey)[11]
Melting Point 170 - 185 °C / 338 - 365 °F[4]
Purity ≥95%[12]

The two diastereomers have been structurally identified:

  • α-TBCO : (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane (a meso compound).[8][9][10]

  • β-TBCO : rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane (a racemate).[8][9][10]

These isomers are thermally labile and can interconvert, with an equilibrium mixture consisting of approximately 15% α-TBCO and 85% β-TBCO.[9][10]

Section 3: Application Notes

The analysis of TBCO presents a challenge due to the thermal interconversion of its diastereomers.[9][10] Researchers should be aware that high temperatures in GC injectors can alter the isomeric ratio.

Key Considerations for Analysis:

  • HPLC: High-performance liquid chromatography can be used to separate the α- and β- diastereomers.[8][9] An Acquity UPLC BEH C18 column with a methanol/acetonitrile/water mobile phase has been successfully used.[9][10]

  • GC-MS: Gas chromatography-mass spectrometry requires careful optimization. To minimize thermal interconversion, a shorter GC capillary column and a lower injector temperature (e.g., 170°C) are recommended.[8][9]

  • LC-MS: LC-MS analysis is challenging due to poor resolution on some stationary phases and weak molecular ion intensity with ESI.[9][10] Monitoring for the bromide ion (Br-) under SIM conditions may be a viable detection method.[8]

While primarily an industrial chemical, the biological activity of TBCO is relevant to drug development, particularly in toxicology and for understanding potential off-target effects of other brominated compounds. A study on human SH-SY5Y neuroblastoma cells revealed that TBCO induces cytotoxicity.[13]

Key Findings:

  • TBCO causes dose-dependent decreases in cell viability, increases in cell membrane permeability, and damage to the cytoskeleton.[13]

  • It induces apoptosis, with evidence suggesting the involvement of the mitochondrial apoptotic pathway.[13]

  • The cytotoxic effects are associated with elevated levels of reactive oxygen species (ROS), indicating that oxidative stress is a contributing mechanism.[13]

These findings are critical for safety assessments and provide a basis for mechanistic studies into the neurotoxic potential of cycloaliphatic brominated compounds.

Section 4: Experimental Protocols

This protocol is adapted from methodologies used for the analysis of TBCO diastereomers.[8]

  • Instrumentation : Shimadzu GC/MS-QP2010 or equivalent.

  • Column : J&W 30m DB-5 column (0.25 mm ID, 0.25 µm film).

  • Carrier Gas : Helium at a flow rate of 1.0 ml/minute.

  • Injection : Splitless mode.

  • Injector Temperature : 170°C (to minimize thermal isomerization).

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: 50°C/minute to 200°C, hold for 5.5 minutes.

    • Ramp 2: 10°C/minute to 325°C, hold for 20 minutes.

  • Data Acquisition : Monitor for characteristic fragment ions or the bromide ion.

This protocol provides a general workflow for evaluating the neurotoxicity of TBCO in a neuronal cell line, based on published findings.[13]

  • Cell Culture : Culture human SH-SY5Y neuroblastoma cells in appropriate media and conditions until they reach a suitable confluency for experiments.

  • Compound Treatment : Prepare stock solutions of TBCO in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of TBCO for a specified duration (e.g., 24-48 hours). Include a vehicle control group.

  • Cell Viability Assay : Assess cell viability using a standard method such as the MTT or MTS assay to determine the dose-dependent cytotoxic effect.

  • Membrane Permeability Assay : Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of compromised cell membrane integrity.

  • Apoptosis Analysis :

    • Annexin V/PI Staining : Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Western Blot : Analyze the expression levels of key apoptotic proteins such as Caspase-3, Caspase-9, Bax, and Bcl-2 to confirm the involvement of the mitochondrial pathway.

  • Oxidative Stress Assay : Measure the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

Section 5: Diagrams and Workflows

The following diagrams illustrate key workflows and pathways related to the handling and study of this compound.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_waste Waste Disposal Receive Receive Chemical Store Store at -20°C to 5°C Receive->Store Prep Prepare Solutions in Ventilated Hood Store->Prep PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Experiment Perform Experiment Prep->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: General workflow for the safe handling and disposal of TBCO.

G cluster_assays Cytotoxicity Assessment cluster_apoptosis Apoptosis Pathway Analysis Culture Culture SH-SY5Y Neuroblastoma Cells Treat Treat Cells with TBCO (Dose-Response) Culture->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Membrane Membrane Integrity (e.g., LDH Assay) Incubate->Membrane ROS ROS Production (e.g., DCFH-DA) Incubate->ROS Staining Annexin V/PI Staining (Flow Cytometry) Incubate->Staining Western Western Blot for Apoptotic Proteins Incubate->Western

Caption: Experimental workflow for assessing the neurotoxicity of TBCO.

G TBCO TBCO Exposure ROS ↑ Reactive Oxygen Species (Oxidative Stress) TBCO->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 inhibits Bax Bax (Pro-apoptotic) Mito->Bax activates Bcl2->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway for TBCO-induced apoptosis.

References

Troubleshooting & Optimization

How to prevent thermal interconversion of TBCO isomers during GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal interconversion of 1,2,5,6-tetrabromocyclooctane (TBCO) isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the TBCO isomers and why are they a concern during GC analysis?

A1: this compound (TBCO) is a brominated flame retardant that exists as two diastereomers: α-TBCO and β-TBCO. These isomers are thermally labile, meaning they can convert into one another at elevated temperatures. This interconversion is a significant issue in GC analysis, as the high temperatures of the injector port can alter the true isomeric ratio in a sample, leading to inaccurate quantification. At thermal equilibrium, the mixture consists of approximately 15% α-TBCO and 85% β-TBCO.

Q2: What is the primary cause of TBCO isomer interconversion during GC analysis?

A2: The primary cause is the high temperature of the GC injector. Injector temperatures above 200°C can induce thermal isomerization between the α- and β-isomers. To a lesser extent, thermal conversion can also occur on the GC column if high oven temperatures are used for an extended period.

Q3: What are the recommended GC parameters to minimize the thermal interconversion of TBCO isomers?

A3: To minimize thermal interconversion, it is crucial to use a low injector temperature, preferably below 200°C. Additionally, using a shorter GC column can reduce the residence time of the analytes at elevated temperatures, further minimizing on-column interconversion.

Q4: Can I intentionally induce thermal equilibrium for TBCO isomer analysis?

A4: Yes, if the goal is to quantify the total TBCO concentration rather than the individual isomers, you can intentionally drive the isomers to their thermal equilibrium ratio. This is achieved by using a higher injector temperature (e.g., 250°C) and a longer GC column (e.g., 30 m). This ensures a consistent and reproducible ratio of approximately 15% α-TBCO and 85% β-TBCO, simplifying total TBCO quantification.

Q5: Are there alternative analytical techniques to GC for analyzing TBCO isomers without thermal interconversion?

A5: Yes, several alternative techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common alternative as it avoids the high temperatures associated with GC, thus preventing thermal degradation. However, challenges with LC-MS for TBCO analysis include achieving good chromatographic resolution of the isomers and obtaining strong molecular ion signals.

  • Supercritical Fluid Chromatography (SFC): SFC is well-suited for the analysis of thermally labile compounds. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, allowing for separations at lower temperatures than GC. This technique can offer high resolution and fast analysis times for isomeric separations.

Q6: Is derivatization a viable strategy to prevent TBCO isomer interconversion?

A6: Derivatization is a common technique used to improve the thermal stability and chromatographic behavior of analytes for GC analysis. By chemically modifying a functional group, the molecule can be made less susceptible to thermal degradation. While this is a plausible strategy for TBCO, there is currently limited specific literature available on successful derivatization protocols for these particular isomers. General derivatization approaches for halogenated compounds, such as silylation, could be explored.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent α/β TBCO isomer ratios between injections. The GC injector temperature is too high and is causing variable interconversion.Lower the injector temperature to < 200°C.
Only the β-TBCO peak is prominent, and the α-TBCO peak is very small, not reflecting the expected sample composition. The analysis conditions are driving the isomers to their thermal equilibrium, where β-TBCO is the major isomer (approx. 85%).To analyze the original isomer ratio, use a low injector temperature (< 200°C) and a shorter GC column.
Poor peak shape and resolution for TBCO isomers. Suboptimal GC column or oven temperature program.Use a column with a stationary phase suitable for halogenated compounds. Optimize the oven temperature ramp rate; a slower ramp can improve separation.
Complete loss of the α-TBCO peak. The injector temperature is excessively high, leading to complete conversion to the more stable β-isomer.Significantly reduce the injector temperature. Consider an alternative analytical method like LC-MS or SFC.

Quantitative Data Summary

While specific quantitative data on the percentage of interconversion of TBCO isomers at various GC injector temperatures is not extensively published, the following table summarizes the recommended GC parameters to either minimize or intentionally induce thermal interconversion based on available literature.

Analytical Goal Injector Temperature GC Column Length Expected Outcome
Minimize Interconversion (Isomer-specific analysis) < 200°CShort (e.g., 15 m)Preserves the original α/β isomer ratio in the sample.
Induce Thermal Equilibrium (Total TBCO analysis) > 220°CLong (e.g., 30 m)Converts isomers to a stable ratio of ~15% α-TBCO and 85% β-TBCO.

Experimental Protocols

Protocol 1: GC-MS Method to Minimize TBCO Isomer Interconversion
  • Instrument: Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Injector Temperature: 180°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • GC Column: 15 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic TBCO fragments.

Protocol 2: LC-MS/MS Method for TBCO Isomer Analysis
  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase:

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for TBCO.

Visualizations

GC_Troubleshooting_Workflow start Start: Inconsistent TBCO Isomer Ratios check_temp Is Injector Temp < 200°C? start->check_temp lower_temp Action: Lower Injector Temperature to 180°C check_temp->lower_temp No check_column Is a Short GC Column (e.g., 15m) in Use? check_temp->check_column Yes lower_temp->check_temp use_short_column Action: Switch to a Shorter Column check_column->use_short_column No optimize_oven Action: Optimize Oven Temperature Program (Slower Ramp) check_column->optimize_oven Yes use_short_column->check_column alternative_method Consider Alternative Method: LC-MS or SFC optimize_oven->alternative_method end End: Consistent Isomer Ratios optimize_oven->end

Caption: Troubleshooting workflow for inconsistent TBCO isomer ratios in GC analysis.

Analytical_Method_Selection start Start: Need to Analyze TBCO Isomers goal What is the Analytical Goal? start->goal isomer_specific Isomer-Specific Quantification goal->isomer_specific Isomer-Specific total_tbco Total TBCO Quantification goal->total_tbco Total TBCO gc_minimized GC with Minimized Interconversion (Low Temp, Short Column) isomer_specific->gc_minimized lc_ms LC-MS/MS isomer_specific->lc_ms sfc Supercritical Fluid Chromatography (SFC) isomer_specific->sfc gc_equilibrium GC with Induced Thermal Equilibrium (High Temp, Long Column) total_tbco->gc_equilibrium end End: Method Selected gc_minimized->end lc_ms->end sfc->end gc_equilibrium->end

Caption: Decision tree for selecting an analytical method for TBCO isomer analysis.

Technical Support Center: Analysis of 1,2,5,6-Tetrabromocyclooctane (TBE) by LC-ESI/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of 1,2,5,6-tetrabromocyclooctane (TBE) and its diastereomers (α-TBE and β-TBE) using Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-ESI/MS analysis of TBE.

Problem Potential Cause Recommended Solution
No or very weak molecular ion peak ([M]+ or [M+H]+) This compound is a non-polar compound and exhibits poor ionization efficiency in ESI.[1][2]Consider alternative ionization modes if available, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), although these have also shown limited success in producing a strong molecular ion for TBE.[2][3] A more successful approach has been the detection of adduct ions.
Dominant bromide ion (Br-) peak in the mass spectrum This is a common observation in the ESI/MS analysis of TBE, where the parent molecule readily loses bromide.[2][3][4]While the bromide ion can confirm the presence of a brominated compound, it is not specific to TBE. For quantification and specific detection, a more selective mass spectrometric transition is necessary.
Poor chromatographic peak shape (tailing, broadening) TBE is a non-polar analyte, which can lead to poor interaction with reversed-phase columns if the mobile phase is not optimized.Ensure the use of a suitable C18 column.[2] Optimize the mobile phase composition; a mixture of methanol, acetonitrile, and water has been shown to be effective.[2] A simple isocratic elution may provide near-baseline separation.[3][5]
Inconsistent retention times Thermal interconversion of α- and β-TBE diastereomers can occur, although this is more pronounced in GC analysis at high injector temperatures.[2] Fluctuations in column temperature and mobile phase composition can also affect retention.Maintain a stable column temperature. While TBE is thermally labile, standard LC temperatures should not induce significant interconversion. Ensure consistent mobile phase preparation and delivery.
Low sensitivity and poor detection limits In addition to poor ionization, matrix effects from the sample can suppress the TBE signal.Implement a robust sample clean-up procedure to remove interfering matrix components. A selective detection method, such as monitoring the [M + O₂]⁻ → Br⁻ transition, has been shown to achieve good instrument detection limits.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to detect the molecular ion of this compound using LC-ESI/MS?

A1: this compound is a non-polar molecule. Electrospray ionization (ESI) is most effective for polar and ionizable compounds. Due to its non-polar nature, TBE has a low affinity for the charged droplets formed during the ESI process, leading to poor ionization efficiency and a weak or absent molecular ion peak.[1][2]

Q2: I only see a strong signal for bromide ions (m/z 79/81). How can I confirm I am detecting TBE?

A2: Observing a bromide ion peak indicates the presence of a brominated compound but is not specific to TBE. To achieve specificity, a tandem mass spectrometry (MS/MS) method is recommended. A successful approach involves monitoring the transition of the superoxide (B77818) adduct of TBE to the bromide ion ([M + O₂]⁻ → Br⁻).[5]

Q3: What are the key instrument parameters to optimize for TBE analysis?

A3: Key parameters to optimize include:

  • Ionization Mode: Negative ion mode is preferred for detecting the [M + O₂]⁻ adduct.

  • MS/MS Transition: The transition of m/z 459.8 → 78.9 has been successfully used for the selective detection of TBE.[5]

  • Mobile Phase: A composition of methanol, acetonitrile, and water has been shown to effectively separate the diastereomers.[2][6]

  • Column: A C18 column is a suitable choice for the separation.[2][6]

Q4: Can the diastereomers of TBE (α-TBE and β-TBE) be separated by LC?

A4: Yes, the α- and β-diastereomers of TBE can be separated using HPLC.[2][4] An Acquity UPLC BEH C18 column with a mobile phase of methanol/acetonitrile/water has been successfully used for their separation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from a successful LC/MS/MS method for the analysis of TBE.[5]

AnalyteMS/MS Transition (m/z)Instrument Detection Limit (pg)
α-/β-TBE459.8 → 78.930

Experimental Protocol

The following is a detailed methodology adapted from a successful study for the LC/MS/MS analysis of this compound.[5]

1. Sample Preparation:

  • A suitable extraction method, such as solid-phase extraction (SPE), should be employed to isolate TBE from the sample matrix and minimize interferences.

2. Liquid Chromatography (LC) Conditions:

  • Column: Acquity UPLC BEH C18 column (or equivalent).[2][6]

  • Mobile Phase: An optimized mixture of methanol, acetonitrile, and water.[2][6] A simple isocratic elution may be sufficient for separation.[3][5]

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 2.0 µL.[5]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Monitored Transition: For the detection of TBE, the transition of the superoxide adduct to the bromide ion, [M + O₂]⁻ → Br⁻ (m/z 459.8 → 78.9), should be monitored.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the LC-ESI/MS analysis of this compound.

TroubleshootingWorkflow start Start: LC-ESI/MS Analysis of TBE check_signal Problem: No or Weak Signal start->check_signal check_peak_shape Problem: Poor Peak Shape start->check_peak_shape check_retention_time Problem: Retention Time Shift start->check_retention_time ionization_mode Verify Negative Ion Mode for [M+O2]- Adduct check_signal->ionization_mode Yes end Successful Analysis check_signal->end No column_check Check Column Integrity & Performance check_peak_shape->column_check Yes check_peak_shape->end No temp_control Ensure Stable Column Temperature check_retention_time->temp_control Yes check_retention_time->end No msms_transition Confirm MS/MS Transition: m/z 459.8 -> 78.9 ionization_mode->msms_transition sample_cleanup Improve Sample Cleanup (e.g., SPE) msms_transition->sample_cleanup source_parameters Optimize ESI Source Parameters (e.g., voltages, gas flows) sample_cleanup->source_parameters source_parameters->end mobile_phase_opt Optimize Mobile Phase Composition (Methanol/Acetonitrile/Water) column_check->mobile_phase_opt flow_rate_check Verify Flow Rate Stability mobile_phase_opt->flow_rate_check flow_rate_check->end mobile_phase_prep Verify Consistent Mobile Phase Preparation temp_control->mobile_phase_prep system_equilibration Ensure Adequate System Equilibration mobile_phase_prep->system_equilibration system_equilibration->end

A logical workflow for troubleshooting common LC-ESI/MS issues with TBE analysis.

References

Technical Support Center: Minimizing TBCO Degradation During Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,5,6-tetrabromocyclooctane (TBCO) in polymer processing. The focus is on minimizing the degradation of this thermally sensitive flame retardant additive to ensure product quality and safety.

Frequently Asked Questions (FAQs)

Q1: What is TBCO and why is its degradation a concern?

A1: this compound (TBCO) is a brominated flame retardant commonly used as an additive in various polymers, such as High Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS), to enhance their fire resistance.[1] Degradation of TBCO during high-temperature processing is a significant concern because it is thermally labile.[2][3] This degradation can lead to several issues, including:

  • Reduced Flame Retardancy: Loss of the active flame-retardant species.

  • Corrosion: Release of corrosive byproducts like hydrogen bromide (HBr), which can damage processing equipment.

  • Discoloration: Yellowing or browning of the final polymer product, affecting its aesthetic qualities.[4]

  • Altered Mechanical Properties: Degradation can impact the polymer matrix's integrity and mechanical performance.

Q2: What are the primary signs of TBCO degradation during polymer processing?

A2: The most common indicators of TBCO degradation include:

  • Discoloration of the extrudate: The polymer may appear yellow, brown, or even black.[4]

  • Acrid Odor: The release of hydrogen bromide (HBr) gas produces a sharp, unpleasant smell.

  • Corrosion on Equipment: Pitting or discoloration on metal surfaces of the extruder screw, die, or mold.

  • Inconsistent Melt Flow: Degradation can alter the viscosity of the polymer melt.

  • Foaming or Bubbles in the Extrudate: Gaseous degradation byproducts can be trapped within the polymer.

Q3: What are the main factors that contribute to TBCO degradation?

A3: The primary drivers of TBCO degradation during polymer processing are:

  • Excessive Temperature: As a thermally labile compound, high processing temperatures are the main cause of degradation.[2][3]

  • Long Residence Time: Extended exposure to high temperatures in the extruder or molding machine increases the extent of degradation.

  • High Shear Stress: Increased screw speed can lead to higher shear, which contributes to both mechanical and thermal degradation of the polymer and additives.[5][6]

Q4: Can TBCO interact with other additives in the polymer formulation?

A4: Yes, interactions with other additives can influence the stability of TBCO.

  • Synergists: Antimony trioxide (Sb₂O₃) is often used in conjunction with brominated flame retardants as a synergist. It reacts with the HBr released during degradation to form antimony trihalides, which are more effective in the gas phase at inhibiting combustion.[7][8]

  • Antioxidants and Stabilizers: The presence of antioxidants can be beneficial. While specific studies on the interaction between TBCO and various antioxidants are limited in the provided search results, antioxidants are known to protect the polymer matrix from thermo-oxidative degradation. This can indirectly help in preserving the overall stability of the formulation. Some stabilizers may also act as acid scavengers, neutralizing the HBr formed and mitigating its corrosive effects.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the processing of polymers containing TBCO.

Problem Potential Cause Recommended Action
Yellowing or Discoloration of the Final Product Excessive Melt Temperature: TBCO is degrading due to high heat.[4]1. Gradually reduce the barrel and die temperatures in increments of 5-10°C. 2. Verify that thermocouples are functioning correctly and providing accurate temperature readings.
Long Residence Time: The material is exposed to high temperatures for too long.1. Increase the screw speed to reduce residence time, but monitor for signs of excessive shear. 2. Minimize or eliminate dead spots in the flow path where material can stagnate.
Oxidative Degradation: The polymer matrix or TBCO is reacting with oxygen at high temperatures.1. Ensure a proper antioxidant package is included in the formulation. 2. Consider processing under a nitrogen atmosphere to minimize oxygen exposure.
Corrosion on Processing Equipment (Screw, Barrel, Die) HBr Gas Formation: Thermal degradation of TBCO is releasing corrosive hydrogen bromide.[7]1. Lower processing temperatures and reduce residence time. 2. Incorporate an acid scavenger (e.g., hydrotalcite or certain metal oxides) into the formulation. 3. Use processing equipment made of corrosion-resistant alloys. 4. Purge the extruder with a non-halogenated polymer before shutdown.
Inconsistent Product Properties (e.g., Brittleness) Polymer and/or Additive Degradation: High processing temperatures or shear are breaking down the polymer chains or TBCO.[9]1. Optimize the temperature profile to the lowest possible range that still allows for good melt processing. 2. Reduce screw speed to minimize shear-induced degradation.[6][10] 3. Perform analytical testing (e.g., Melt Flow Index, mechanical testing) to correlate processing conditions with final properties.
Blooming or Surface Deposits Additive Incompatibility or Oversaturation: TBCO or other additives may be migrating to the surface.1. Ensure the loading level of TBCO and other additives is within the solubility limit of the polymer. 2. Evaluate the compatibility of all additives in the formulation.

Experimental Protocols

1. Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset of thermal degradation and phase transitions of TBCO in a polymer matrix.

  • Methodology:

    • Prepare samples of the polymer compounded with TBCO at the desired concentration. A control sample of the neat polymer should also be prepared.

    • For TGA , use a sample size of 5-10 mg. Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.[11] The resulting thermogram will show weight loss as a function of temperature, indicating the degradation temperatures.

    • For DSC , use a sample size of 5-10 mg. Heat the sample from ambient temperature to a temperature above the processing temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[2][3] This will reveal endothermic and exothermic transitions, such as melting and glass transition temperatures.

  • Data Interpretation: The TGA curve for the TBCO-containing polymer will show an earlier onset of weight loss compared to the neat polymer if degradation is occurring. The DSC curve can indicate changes in the polymer's morphology due to the presence of the additive.[2][3][12]

Table 1: Example TGA/DSC Experimental Parameters

ParameterTGADSC
Sample Size 5-10 mg5-10 mg
Heating Rate 10-20 °C/min10 °C/min
Temperature Range 25 - 600 °C25 - 250 °C
Atmosphere Nitrogen or AirNitrogen
Flow Rate 50 mL/min50 mL/min

2. Analysis of TBCO Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify TBCO and its degradation byproducts in a processed polymer.

  • Methodology:

    • Sample Preparation: Dissolve a known amount of the processed polymer in a suitable solvent (e.g., dichloromethane (B109758) or toluene). The polymer can then be precipitated out, leaving the additives and degradation products in the solvent. Alternatively, headspace analysis or pyrolysis-GC-MS can be used to analyze volatile degradation products.[13][14][15]

    • GC-MS Analysis: Inject the prepared sample solution into a GC-MS system. A low injector temperature (e.g., <200°C) and a short capillary column are recommended to minimize further thermal degradation and isomerization of TBCO during analysis.[3]

    • Mass Spectrometry: The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used to identify the chemical structures of TBCO and its degradation products by comparison with spectral libraries and standards.

  • Data Interpretation: The presence of peaks other than those corresponding to the TBCO isomers can indicate degradation. Common degradation products of brominated flame retardants include dehydrobrominated species and smaller brominated fragments.

Table 2: Example GC-MS Parameters for TBCO Analysis

ParameterValue
Injector Temperature < 200 °C
Carrier Gas Helium
Column e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)
Oven Program Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 300°C)
Ionization Mode Electron Impact (EI)
Mass Range 50-600 amu

Visualizations

Logical Workflow for Troubleshooting TBCO Degradation

TBCO_Degradation_Troubleshooting Start Problem Identified: TBCO Degradation Suspected (e.g., Discoloration, Odor) Check_Temp Review Processing Temperature Profile Start->Check_Temp Check_Time Evaluate Residence Time Start->Check_Time Check_Shear Assess Shear Rate (Screw Speed) Start->Check_Shear Analyze_Formulation Examine Formulation (Additives) Start->Analyze_Formulation Is_Temp_High Is Temperature Excessive? Check_Temp->Is_Temp_High Is_Time_Long Is Residence Time Long? Check_Time->Is_Time_Long Is_Shear_High Is Shear Rate Too High? Check_Shear->Is_Shear_High Additives_OK Are Stabilizers/ Antioxidants Present? Analyze_Formulation->Additives_OK Is_Temp_High->Check_Time No Lower_Temp Reduce Barrel and Die Temperatures Is_Temp_High->Lower_Temp Yes Verify_Solution Verify Problem Resolution Lower_Temp->Verify_Solution Is_Time_Long->Check_Shear No Increase_Screw_Speed Increase Screw Speed ( cautiously ) Is_Time_Long->Increase_Screw_Speed Yes Increase_Screw_Speed->Verify_Solution Is_Shear_High->Analyze_Formulation No Reduce_Screw_Speed Decrease Screw Speed Is_Shear_High->Reduce_Screw_Speed Yes Reduce_Screw_Speed->Verify_Solution Add_Stabilizers Consider Adding Acid Scavengers or Antioxidants Additives_OK->Add_Stabilizers No Additives_OK->Verify_Solution Yes Add_Stabilizers->Verify_Solution

Caption: A flowchart for troubleshooting TBCO degradation during polymer processing.

Proposed Thermal Degradation Pathway of TBCO

TBCO_Degradation_Pathway TBCO This compound (TBCO) Isomerization Thermal Isomerization TBCO->Isomerization Heat TBCO_Isomer TBCO Isomers Isomerization->TBCO_Isomer Dehydrobromination1 Dehydrobromination (-HBr) TBCO_Isomer->Dehydrobromination1 High Heat Intermediate1 Brominated Cyclooctadiene Intermediate Dehydrobromination1->Intermediate1 HBr1 HBr Dehydrobromination1->HBr1 Dehydrobromination2 Further Dehydrobromination (-HBr) Intermediate1->Dehydrobromination2 High Heat Polymer_Matrix Polymer Matrix (e.g., HIPS) HBr1->Polymer_Matrix Causes degradation/ corrosion Scavenger Acid Scavenger (e.g., Hydrotalcite) HBr1->Scavenger Intermediate2 Brominated Cyclooctatriene / Other Products Dehydrobromination2->Intermediate2 HBr2 HBr Dehydrobromination2->HBr2 HBr2->Polymer_Matrix Causes degradation/ corrosion Neutralization Neutralization Scavenger->Neutralization Salt Metal Bromide Salt Neutralization->Salt

Caption: A proposed multi-step thermal degradation pathway for TBCO.

References

Technical Support Center: Purifying 1,2,5,6-Tetrabromocyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,5,6-tetrabromocyclooctane (TBCO). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) related to the purification of this compound.

Key Challenge: this compound is a thermally labile compound that exists as two diastereomers: α-TBCO (meso) and β-TBCO (racemic). These isomers can interconvert at elevated temperatures, making purification challenging. A thermal equilibrium mixture consists of approximately 15% α-TBCO and 85% β-TBCO.[1]

Physicochemical Data

A summary of key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₂Br₄[2]
Molecular Weight 427.80 g/mol [2]
Appearance Solid[3]
Melting Point (α-TBCO) 133-133.5 °C
Melting Point (β-TBCO) 133-135 °C
Melting Point (Technical Mixture) 102-124 °C
Boiling Point (Predicted) 364.2 ± 42.0 °C[3]
Density (Predicted) 2.145 ± 0.06 g/cm³[3]
Vapor Pressure 3.59E-05 mmHg at 25°C[4]
Solubility Chloroform (Soluble), Methanol (B129727) (Slightly)[3]

Experimental Protocols

Detailed methodologies for the purification of this compound are provided below. Due to the thermal lability of the compound, all purification steps should be conducted at the lowest feasible temperatures to minimize isomerization.

Recrystallization for Diastereomer Enrichment

This protocol is designed to enrich one diastereomer from a mixture. The choice of solvent is critical and may require optimization based on the starting ratio of diastereomers.

Principle: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. For diastereomers, slight differences in their crystal lattice energies can lead to differential solubility, allowing for their separation.

Experimental Workflow:

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep1 Dissolve crude TBCO in a minimal amount of hot isopropanol (B130326)/methanol. cryst1 Allow the solution to cool slowly to room temperature. prep1->cryst1 Slow cooling cryst2 Further cool in an ice bath to maximize crystal formation. cryst1->cryst2 Maximize yield iso1 Collect crystals by vacuum filtration. cryst2->iso1 iso2 Wash crystals with a small amount of cold solvent. iso1->iso2 iso3 Dry the crystals under vacuum at a low temperature. iso2->iso3

Caption: Workflow for the recrystallization of this compound.

Detailed Steps:

  • Solvent Selection: A mixture of isopropanol and methanol is a reported solvent system for growing crystals of both α- and β-TBCO. The optimal ratio may need to be determined empirically, starting with a higher proportion of the solvent in which the compound is less soluble at room temperature.

  • Dissolution: In a fume hood, gently heat the isopropanol/methanol solvent mixture. Add the crude this compound to the hot solvent in small portions until it is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the less soluble diastereomer.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

    • Dry the purified crystals under vacuum at a temperature not exceeding 40°C to prevent thermal isomerization.

  • Purity Assessment: Analyze the purity of the crystals and the composition of the mother liquor by a suitable analytical method such as HPLC or ¹H NMR to determine the diastereomeric ratio.

Preparative High-Performance Liquid Chromatography (HPLC)

For a more complete separation of the diastereomers, preparative HPLC is a powerful technique.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For diastereomers, small differences in their polarity and shape can be exploited for separation on an appropriate column.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collect Fraction Collection prep1 Dissolve crude TBCO in the mobile phase. prep2 Filter the sample through a 0.45 µm filter. prep1->prep2 hplc1 Inject the sample onto a preparative C18 column. prep2->hplc1 hplc2 Elute with a methanol/acetonitrile/water mobile phase. hplc1->hplc2 hplc3 Monitor the elution profile with a UV detector. hplc2->hplc3 collect1 Collect fractions corresponding to each diastereomer peak. hplc3->collect1 collect2 Combine fractions of the same pure isomer. collect1->collect2 collect3 Remove solvent under reduced pressure at low temperature. collect2->collect3

Caption: Workflow for the preparative HPLC separation of TBCO diastereomers.

Detailed Steps:

  • Column and Mobile Phase:

    • Column: A preparative reverse-phase C18 column is suitable for this separation.

    • Mobile Phase: A mixture of methanol, acetonitrile, and water can be used. An isocratic elution with a composition such as 80:20 methanol:acetonitrile mixed with water in a 77:23 ratio has been reported for analytical separation and can be adapted for preparative scale.[5]

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in the mobile phase at a concentration suitable for the preparative column being used.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Chromatographic Separation:

    • Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Run the separation at a flow rate appropriate for the preparative column, monitoring the elution of the diastereomers with a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions as the two diastereomer peaks elute from the column. α-TBCO is reported to elute before β-TBCO under these conditions.[5]

    • Analyze the purity of the collected fractions by analytical HPLC to identify the fractions containing the pure isomers.

    • Combine the fractions of each pure diastereomer.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator. It is critical to keep the bath temperature low (e.g., ≤ 40°C) to prevent isomerization of the purified diastereomers.

Troubleshooting Guide

This section addresses common issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization
Low or no crystal formation- The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Concentrate the solution by carefully evaporating some of the solvent.- Try a different solvent or a solvent mixture with a higher proportion of the anti-solvent.
Oiling out instead of crystallization- The melting point of the compound is lower than the temperature of the solution.- The solution is too concentrated.- Add more solvent to the hot solution before cooling.- Ensure a very slow cooling rate.- Try a different solvent system.
Poor separation of diastereomers- The solubilities of the diastereomers are too similar in the chosen solvent.- Experiment with different solvent systems to find one that maximizes the solubility difference.- Consider seeding the solution with a crystal of the desired diastereomer.
Chromatography
Poor peak resolution in HPLC- The mobile phase composition is not optimal.- The column is overloaded.- Adjust the ratio of methanol, acetonitrile, and water in the mobile phase.- Reduce the amount of sample injected onto the column.
Isomerization on the column- The temperature of the column or instrument is too high.- If possible, run the chromatography at a lower temperature.- Minimize the run time to reduce the time the compound is exposed to potentially elevated temperatures.
Broad or tailing peaks- The compound is interacting too strongly with the stationary phase.- The column is degrading.- Adjust the mobile phase composition.- Ensure the column is properly equilibrated.- Consider using a new column.
General
Product decomposition- The compound is thermally labile.- Avoid high temperatures during all steps of the purification process, including solvent removal.- Store the purified compound in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use low temperatures when purifying this compound?

A1: this compound is thermally labile, meaning it can undergo a chemical change (isomerization) at elevated temperatures.[1] The two diastereomers, α-TBCO and β-TBCO, can interconvert. To obtain a pure diastereomer, it is crucial to keep the temperature as low as possible throughout the purification process to prevent this isomerization.

Q2: How can I determine the ratio of α-TBCO to β-TBCO in my sample?

A2: The ratio of the two diastereomers can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. In HPLC, the two isomers will have different retention times, and the peak areas can be used to quantify their relative amounts. In ¹H NMR, the two isomers will have distinct sets of peaks, and the integration of these peaks can be used to determine the ratio.

Q3: What is the expected outcome of a single recrystallization?

A3: A single recrystallization will likely lead to an enrichment of the less soluble diastereomer in the chosen solvent system. The degree of enrichment will depend on the difference in solubility between the two isomers and the starting ratio. It may not result in a completely pure diastereomer, and multiple recrystallizations may be necessary, though this can lead to significant loss of material.

Q4: Can I use flash column chromatography on silica (B1680970) gel to purify this compound?

A4: While flash chromatography is a common purification technique, it may be challenging for this compound due to its thermal lability and the potential for decomposition on acidic silica gel. If this method is attempted, it is advisable to use a deactivated silica gel and to run the column quickly to minimize contact time. Careful monitoring for decomposition is essential. Preparative HPLC is generally a more suitable chromatographic method for separating these diastereomers.

Q5: How should I store the purified this compound?

A5: The purified compound should be stored in a tightly sealed container in a cool, dark place, preferably in a refrigerator or freezer, to minimize thermal decomposition and isomerization over time.

References

Technical Support Center: Enhancing the Flame Retardant Efficiency of TBCO in HIPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working to enhance the flame retardant efficiency of Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBCO) in High Impact Polystyrene (HIPS).

Troubleshooting Guides

This section addresses common issues encountered during the formulation and testing of flame-retardant HIPS containing TBCO.

Issue 1: Poor Flame Retardant Performance (Failure to achieve desired UL-94 rating or LOI value)

  • Possible Cause: Insufficient loading of TBCO.

  • Troubleshooting Step: Gradually increase the weight percentage of TBCO in the HIPS matrix. Monitor the effect on flame retardancy and mechanical properties.

  • Possible Cause: Lack of a synergistic agent. Halogenated flame retardants like TBCO often require a synergist to achieve maximum efficiency.

  • Troubleshooting Step: Introduce a synergistic agent. Antimony trioxide (Sb₂O₃) is a common and effective synergist for brominated flame retardants. A typical starting ratio is 3:1 (Brominated FR: Sb₂O₃) by weight. Other potential synergists to explore include phosphorus-based compounds and nano-clays.[1][2]

  • Possible Cause: Poor dispersion of TBCO and synergist within the HIPS matrix.

  • Troubleshooting Step:

    • Optimize melt blending parameters (e.g., temperature, screw speed, residence time) to ensure homogeneous mixing.

    • Consider using a compatibilizer to improve the interfacial adhesion between the flame retardant additives and the polymer matrix.

    • Characterize the dispersion using techniques like Scanning Electron Microscopy (SEM).[3]

Issue 2: Degradation of Mechanical Properties (e.g., reduced impact strength, tensile strength)

  • Possible Cause: High loading of flame retardant additives.

  • Troubleshooting Step:

    • Optimize the flame retardant package to use the minimum effective concentration.

    • Investigate the use of more efficient synergistic agents that can reduce the overall additive loading.

    • Incorporate impact modifiers or toughening agents into the formulation to counteract the embrittling effect of the additives.

  • Possible Cause: Incompatibility between the additives and the HIPS matrix.

  • Troubleshooting Step:

    • Use surface-treated or encapsulated flame retardants to improve compatibility.

    • Employ a suitable compatibilizer.

Issue 3: Processing Difficulties (e.g., poor melt flow, surface defects)

  • Possible Cause: High filler content from flame retardant additives.

  • Troubleshooting Step:

    • Adjust processing temperatures to compensate for increased viscosity.

    • Use processing aids or lubricants in the formulation.

    • Ensure additives are thoroughly dried before processing to prevent moisture-related defects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the synergistic effect between TBCO and antimony trioxide?

A1: The primary flame retardant action of TBCO occurs in the gas phase. At elevated temperatures, TBCO releases bromine radicals which interfere with the free radical chain reactions of combustion in the gas phase. Antimony trioxide reacts with the released hydrogen bromide (HBr) to form antimony trihalides (e.g., SbBr₃), which are more effective at scavenging the high-energy H• and OH• radicals in the flame. This synergistic interaction enhances the overall flame retardant efficiency.

Q2: Are there any halogen-free alternatives to enhance the flame retardancy of HIPS?

A2: Yes, several halogen-free flame retardant systems are effective in HIPS. These include intumescent flame retardants (IFRs), which form a protective char layer upon heating, and phosphorus-based flame retardants.[1][2][3] IFRs typically consist of an acid source (e.g., ammonium (B1175870) polyphosphate), a carbonizing agent (e.g., pentaerythritol), and a blowing agent (e.g., melamine).

Q3: What are the standard tests to evaluate the flame retardancy of HIPS?

A3: The most common laboratory-scale tests are the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

  • LOI (ASTM D2863): Measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. Higher LOI values indicate better flame retardancy.

  • UL-94 (IEC 60695-11-10): A vertical burn test that classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time, dripping behavior, and ignition of a cotton indicator below the sample.[4] A V-0 rating is the highest classification for this test.

Quantitative Data

The following table summarizes typical flame retardant performance data for various additives in HIPS, based on literature. Specific data for TBCO was not available in the initial search results, so data for other brominated flame retardants is provided for reference.

FormulationAdditive Loading (wt%)LOI (%)UL-94 Rating (1.6 mm)Reference
Neat HIPS0~18Not Rated[3]
HIPS / IFR3026.0V-1[3]
HIPS / IFR / Diatoms28 / 229.0V-0[3]
HIPS / TTBPC / Sb₂O₃1623.8V-2[1]
HIPS / TTBPC / Sb₂O₃ / NORPM12.8 / 3.2 / 0.525.4V-0[1]

IFR: Intumescent Flame Retardant; TTBPC: Tris(tribromophenyl) cyanurate; NORPM: a phosphorus-rich compound

Experimental Protocols

Protocol 1: Preparation of Flame Retardant HIPS by Melt Blending

  • Drying: Dry HIPS pellets and all flame retardant additives (TBCO, Sb₂O₃, etc.) in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Weigh the desired amounts of HIPS and additives and physically mix them in a bag or container to ensure a uniform feed.

  • Melt Compounding:

    • Set the temperature profile of a twin-screw extruder suitable for HIPS (typically 180-220°C from feed zone to die).

    • Feed the premixed material into the extruder at a constant rate.

    • The extruded strands are cooled in a water bath and then pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets again at 80°C for 4 hours.

    • Use an injection molding machine to prepare test specimens according to the required dimensions for UL-94, LOI, and mechanical property testing.

Protocol 2: Evaluation of Flame Retardancy

  • Limiting Oxygen Index (LOI):

    • Conduct the test according to ASTM D2863 standard on a specimen of appropriate dimensions.

    • The specimen is mounted vertically in a glass chimney.

    • An oxygen/nitrogen mixture is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited.

    • The oxygen concentration is adjusted until the flame is just extinguished. The LOI is the minimum oxygen concentration that supports flaming combustion.

  • UL-94 Vertical Burn Test:

    • Conduct the test according to the UL-94 standard.

    • A rectangular test bar is held vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • The flame is reapplied for another 10 seconds and the flaming and glowing durations are recorded.

    • The dripping behavior and ignition of a cotton patch placed below the specimen are also observed.

    • The material is classified as V-0, V-1, or V-2 based on the test results.[4]

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_processing Melt Processing cluster_specimen_prep Specimen Preparation cluster_testing Characterization drying Drying of HIPS & Additives premixing Premixing drying->premixing compounding Twin-Screw Compounding premixing->compounding pelletizing Pelletizing compounding->pelletizing drying2 Drying of Pellets pelletizing->drying2 injection_molding Injection Molding drying2->injection_molding flame_testing Flame Retardancy Testing (UL-94, LOI) injection_molding->flame_testing mechanical_testing Mechanical Property Testing injection_molding->mechanical_testing morphological_analysis Morphological Analysis (SEM) injection_molding->morphological_analysis

Caption: Experimental workflow for preparing and testing flame retardant HIPS.

synergistic_mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) HIPS HIPS Combustible_Gases Combustible Gases HIPS->Combustible_Gases Heat TBCO TBCO HBr HBr TBCO->HBr Heat Sb2O3 Sb₂O₃ SbBr3 SbBr₃ Sb2O3->SbBr3 Reacts with HBr H_Radical H• Combustible_Gases->H_Radical OH_Radical OH• Combustible_Gases->OH_Radical Flame_Propagation Flame Propagation H_Radical->Flame_Propagation OH_Radical->Flame_Propagation Br_Radical Br• Flame_Inhibition Flame Inhibition Br_Radical->Flame_Inhibition Scavenges H•, OH• SbBr3->Flame_Inhibition Efficiently Scavenges H•, OH• HBr->Br_Radical Heat Flame_Propagation->HIPS Heat Feedback

Caption: Synergistic flame retardant mechanism of TBCO and Sb₂O₃ in HIPS.

References

Technical Support Center: Managing Laboratory Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "TBCO" in the context of laboratory contamination is ambiguous. This guide addresses several likely interpretations to provide comprehensive support: general contamination troubleshooting, specific guidance on Mycobacterium tuberculosis (TB) cross-contamination in research settings, and issues related to assay interference, which could be relevant if "TBCO" refers to a specific analyte like Total Blood Carbon Monoxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Laboratory Contamination

Q1: What are the first signs of contamination in my cell culture?

A1: Early detection is crucial to prevent widespread issues. Key indicators include:

  • Visual Changes in Media: Abrupt pH shifts, often seen as a color change from red to yellow, and cloudy or turbid media.[1][2][3]

  • Microscopic Examination: Presence of small, motile particles (bacteria), budding yeast cells, or filamentous mold structures.[1][2]

  • Altered Cell Growth: Abnormal growth rates, such as cells proliferating too quickly, failing to divide, or showing unusual morphology.[2]

Q2: I suspect my culture is contaminated. What is the immediate course of action?

A2: When contamination is identified, take decisive steps:

  • Isolate: Immediately segregate the suspected culture to prevent cross-contamination.

  • Verify: Examine the culture under a microscope to identify the type of contaminant (bacterial, fungal, yeast).

  • Dispose: It is generally recommended to dispose of compromised cultures unless they are irreplaceable.[2]

  • Decontaminate: Thoroughly clean and decontaminate all affected equipment, including incubators, biosafety cabinets, and pipettes.[2][4]

Q3: What are the most common sources of contamination and how can I prevent them?

A3: Contamination typically arises from a few key areas. Proactive prevention is the best strategy.

SourcePrevention Strategies
Personnel - Adhere to strict aseptic techniques.[3] - Wear appropriate Personal Protective Equipment (PPE).[5] - Avoid talking, coughing, or sneezing over open cultures.[5]
Reagents & Media - Use certified, contamination-free reagents from reputable suppliers.[3][6] - Aliquot media and supplements to avoid contaminating stock solutions. - Filter-sterilize solutions prepared in-house.[1][6]
Equipment - Regularly clean and decontaminate incubators, water baths, and biosafety cabinets.[1][2] - Use sterile, individually wrapped disposable plastics.[1][6]
Cross-Contamination - Handle only one cell line at a time.[3] - Use separate, clearly labeled media and reagents for different cell lines. - Routinely test for mycoplasma.[3][6]
Section 2: Mycobacterium tuberculosis (TB) Cross-Contamination in a Research Setting

Q4: How can M. tuberculosis cross-contamination occur in a research laboratory?

A4: False-positive results for M. tuberculosis can occur due to the inadvertent transfer of bacilli from one sample to another.[7] The organism is hardy and can survive in the lab environment.[7][8] Key causes include:

  • Aerosol Generation: Processing of positive samples can generate aerosols that contaminate subsequent specimens.[7][8]

  • Contaminated Reagents: Using common stock solutions of reagents or buffers for multiple samples can be a major source of cross-contamination.[8][9]

  • Improper Specimen Handling: Keeping tubes open for extended periods, spillage, or placing tubes too close together in a rack can lead to contamination.[7][8]

Q5: What are the best practices to prevent TB cross-contamination?

A5: Strict adherence to established protocols is essential.

  • Aliquot Reagents: Use daily aliquots for all processing reagents and buffers, discarding any leftovers.[8][9]

  • Batch Processing: If possible, process known positive samples separately from negative samples.

  • Proper Handling: Open only one tube at a time, and keep tubes tightly closed when not in use.[8] Clean the outside of tubes before vortexing.[7][8]

  • Environmental Decontamination: Routinely disinfect biosafety cabinet work surfaces.[8]

  • Use of Controls: Use positive controls cautiously and ensure thorough decontamination after use.[7]

Section 3: Assay Interference

Q6: My experimental results are inconsistent, but I don't see any visible contamination. What could be the issue?

A6: Inconsistent results without visible signs of microbial growth could point to chemical or viral contamination, or assay interference.[1][2]

  • Chemical Contamination: Can arise from impurities in compounds, residues from detergents, or leachables from plasticware.[1][6]

  • Mycoplasma Contamination: This is a common, invisible contaminant that can significantly alter cell metabolism and gene expression.[2][6]

  • Assay Interference: A substance in the sample may alter the correct value of the result you are trying to measure.[10][11] This can be caused by both endogenous (e.g., lipids, hemoglobin) and exogenous (e.g., drugs, anticoagulants) substances.[10][11][12]

Q7: How can I troubleshoot potential assay interference?

A7: Troubleshooting involves a systematic process to identify the source of the interference.

  • Review Protocols: Ensure all reagents were prepared correctly and used within their expiration dates.

  • Test for Mycoplasma: Routinely screen cell lines for mycoplasma using PCR-based detection kits.[1][6]

  • Use High-Purity Reagents: Always use high-purity, sterile-filtered solvents and reagents.[1]

  • Paired-Difference Study: To identify an interfering substance, you can perform a paired-difference study where a sample with the potential interferent is compared to a control sample without it.[13]

Experimental Protocols

Protocol 1: Mycoplasma Detection via PCR

This is a generalized protocol; always refer to your specific PCR detection kit's instructions.

  • Sample Preparation: Collect 1 ml of supernatant from a cell culture that is 70-80% confluent and has been grown without antibiotics for at least three days.[1]

  • DNA Extraction: If required by the kit, perform a DNA extraction to isolate any potential mycoplasma DNA.[1]

  • PCR Amplification: Prepare the PCR master mix according to the kit's instructions, add your sample DNA, and run the specified PCR program.

  • Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to visualize the DNA bands. The presence of a band at the expected size for mycoplasma indicates a positive result.

  • Analysis: Compare your sample results to the positive and negative controls provided with the kit.

Protocol 2: General Decontamination of a Biosafety Cabinet (BSC)
  • Pre-Cleaning: Remove all items from the BSC. Wipe down all interior surfaces with a suitable disinfectant (e.g., 70% ethanol) to remove any loose debris.

  • Decontamination: Liberally apply a broad-spectrum disinfectant, ensuring complete coverage of all surfaces. Pay close attention to corners and joints.

  • Contact Time: Allow the disinfectant to remain on the surfaces for the manufacturer-recommended contact time to ensure efficacy.[14]

  • Rinsing (if required): If using a corrosive disinfectant like bleach, wipe down all surfaces with sterile water after the required contact time.

  • UV Sterilization: If your BSC is equipped with a UV lamp, run it for the recommended duration (typically 15-30 minutes) to further decontaminate the surfaces. Note that UV radiation is not a substitute for chemical disinfection.[14]

Visualizations

Contamination_Troubleshooting_Workflow A Suspicion of Contamination (e.g., cloudy media, pH change) B Isolate Culture Immediately A->B C Microscopic Examination B->C D Identify Contaminant Type C->D E Bacterial/Fungal/Yeast D->E Visible F Mycoplasma/Viral (Suspected) D->F Not Visible G Discard Contaminated Culture E->G K Perform Specific Assay (e.g., PCR for Mycoplasma) F->K H Decontaminate Workspace & Equipment G->H I Review Aseptic Technique H->I J Quarantine & Test Reagents I->J L Implement Corrective Actions J->L K->G Positive K->L Positive

Caption: Workflow for troubleshooting laboratory contamination.

TB_Prevention_Logic cluster_personnel Personnel Practices cluster_reagents Reagent Handling cluster_environment Environmental Controls P1 Strict Aseptic Technique Result Reduced Risk of TB Cross-Contamination P1->Result P2 Handle One Sample at a Time P2->Result P3 Frequent Glove Changes P3->Result R1 Use Daily Aliquots of Buffers R1->Result R2 Discard Leftover Reagents R2->Result R3 Never Use Common Beakers R3->Result E1 Routine BSC Decontamination E1->Result E2 Process Positive Samples Separately E2->Result E3 Minimize Aerosol Generation E3->Result

Caption: Logic diagram for preventing TB cross-contamination.

Mtb_Signaling_Pathway Mtb M. tuberculosis Components TLR2 TLR2 Receptor Mtb->TLR2 activates Adapter Adapter Proteins (e.g., MyD88) TLR2->Adapter Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adapter->Kinase_Cascade NFkB NF-κB Kinase_Cascade->NFkB activates Gene_Expression Altered Gene Expression (e.g., Cytokines) NFkB->Gene_Expression induces

Caption: Example signaling pathway affected by a contaminant.

References

Validation & Comparative

X-ray Crystallography of 1,2,5,6-Tetrabromocyclooctane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the α- and β-isomers of 1,2,5,6-tetrabromocyclooctane (TBCO), focusing on their stereochemistry as determined by X-ray crystallography. This guide provides a summary of their structural differences and a general experimental protocol for the crystallographic analysis of such compounds.

Introduction

This compound (TBCO) is a brominated flame retardant that exists as two primary diastereomers: a meso compound designated as α-TBCO, and a racemic mixture designated as β-TBCO. The precise stereochemistry of these isomers has been elucidated through single-crystal X-ray diffraction, revealing distinct three-dimensional arrangements of the bromine and carbon atoms. Understanding these structural differences is crucial for researchers in stereochemistry, materials science, and drug development, as the spatial configuration of a molecule dictates its physical, chemical, and biological properties.

Isomer Identification and Stereochemistry

Subsequent crystallographic analysis confirmed the stereochemical assignments.[1]

  • α-TBCO is the meso isomer, with the systematic IUPAC name (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane . Its structure contains an internal plane of symmetry.

  • β-TBCO is the racemic isomer, a mixture of two enantiomers with the systematic IUPAC name rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane .

The relationship between the starting material, 1,5-cyclooctadiene, and the resulting TBCO isomers is illustrated in the logical diagram below.

G cluster_reactants Starting Material cluster_reaction Reaction cluster_products Diastereomeric Products cluster_isomers Stereochemical Configuration 1,5-Cyclooctadiene 1,5-Cyclooctadiene Bromination Bromination 1,5-Cyclooctadiene->Bromination Addition of Br₂ alpha_TBCO α-TBCO (meso) Bromination->alpha_TBCO beta_TBCO β-TBCO (racemic) Bromination->beta_TBCO meso (1R,2R,5S,6S) alpha_TBCO->meso Structure Elucidation (X-ray Crystallography) racemic rac-(1R,2R,5R,6R) beta_TBCO->racemic Structure Elucidation (X-ray Crystallography)

Caption: Logical workflow from the precursor to the distinct stereoisomers of this compound.

Comparative Crystallographic Data

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for the X-ray crystallographic analysis of small organic molecules like the TBCO isomers. This is based on standard laboratory practices and the limited information available for these specific compounds.

1. Crystallization

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. For the TBCO isomers, a mixture of isopropanol (B130326) and methanol (B129727) has been reported to be effective.[1] The ideal solvent should dissolve the compound when hot but lead to supersaturation and crystal growth upon slow cooling.

  • Procedure:

    • Dissolve the purified TBCO isomer in a minimal amount of the hot isopropanol/methanol solvent mixture to create a saturated solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed at room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

    • If necessary, further cooling in a refrigerator or freezer can promote crystallization.

    • Once suitable crystals have formed, they can be isolated by decanting the mother liquor.

2. Crystal Mounting and Data Collection

  • Crystal Selection: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, with well-defined faces and no visible cracks or defects) is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

  • Data Collection:

    • The mounted crystal is placed on the X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

3. Structure Solution and Refinement

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best possible fit between the calculated and observed diffraction data. The final refined structure provides detailed information about bond lengths, bond angles, and the overall molecular conformation.

References

A Comparative Analysis of the Thermal Stability of α-TBCO and β-TBCO Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of alpha-tetrabromocyclooctane (α-TBCO) and beta-tetrabromocyclooctane (β-TBCO), two diastereomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane. Understanding the thermal behavior of these isomers is critical for their application, analysis, and for assessing their environmental fate. This document summarizes available experimental data, outlines detailed experimental protocols for thermal analysis, and presents a logical relationship of their thermal behavior.

Executive Summary

Alpha-TBCO and beta-TBCO are thermally labile compounds that can interconvert upon heating. Experimental evidence indicates that β-TBCO is the more thermally stable isomer. At thermal equilibrium, the mixture consists of approximately 85% β-TBCO and 15% α-TBCO[1][2]. This inherent instability and tendency for interconversion are critical considerations in both their practical application and analytical determination. While distinct melting points have been reported, the thermal decomposition of the individual pure isomers is intrinsically linked to their interconversion.

Data Presentation: Thermal Properties

Propertyα-TBCOβ-TBCOReference(s)
Melting Point 133-133.5 °C133-135 °C
Sublimation Begins at approximately 115 °CNot reported
Thermal Equilibrium ~15% of the mixture~85% of the mixture[1][2]
Interconversion Temp. Significant above 160 °CSignificant above 160 °C

Logical Relationship: Thermal Interconversion

The thermal behavior of α-TBCO and β-TBCO is best understood as a dynamic equilibrium. When either pure isomer is heated, it will begin to convert to the other, eventually reaching a stable mixture dominated by the more stable β-isomer.

TBCO_Thermal_Interconversion cluster_equilibrium Equilibrium State alpha_TBCO α-TBCO (Less Stable) beta_TBCO β-TBCO (More Stable) alpha_TBCO->beta_TBCO Heat (>160 °C) equilibrium Thermal Equilibrium (~15% α-TBCO, ~85% β-TBCO) alpha_TBCO->equilibrium beta_TBCO->alpha_TBCO Heat (>160 °C) beta_TBCO->equilibrium

Figure 1: Thermal Interconversion of α-TBCO and β-TBCO.

Experimental Protocols

To assess the thermal stability of α-TBCO and β-TBCO, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following protocols are based on general procedures for the analysis of brominated flame retardants.

Thermogravimetric Analysis (TGA) Experimental Workflow

The following diagram outlines the general workflow for conducting a TGA experiment to determine the thermal decomposition profile of the TBCO isomers.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in alumina (B75360) crucible) start->sample_prep instrument_setup Instrument Setup (TGA Instrument) sample_prep->instrument_setup heating_program Heating Program (e.g., 10 °C/min ramp from 25 °C to 600 °C) instrument_setup->heating_program atmosphere Atmosphere Control (Nitrogen purge, e.g., 50 mL/min) instrument_setup->atmosphere data_acquisition Data Acquisition (Mass vs. Temperature) heating_program->data_acquisition atmosphere->data_acquisition data_analysis Data Analysis (Determine onset of decomposition) data_acquisition->data_analysis end End data_analysis->end

Figure 2: TGA Experimental Workflow.

Detailed TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified α-TBCO or β-TBCO isomer into an alumina crucible.

  • Instrument Setup: Place the crucible in a calibrated Thermogravimetric Analyzer.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss is first detected.

Differential Scanning Calorimetry (DSC)

Detailed DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified α-TBCO or β-TBCO isomer into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into a calibrated Differential Scanning Calorimeter.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). To study decomposition, the temperature range can be extended (e.g., to 400 °C).

  • Data Analysis: Record the differential heat flow as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, will be observed as peaks in the DSC curve.

Conclusion

The thermal stability of α-TBCO and β-TBCO is a complex issue dominated by their interconversion at elevated temperatures. The available data strongly suggests that β-TBCO is the thermodynamically more stable isomer . For applications and analytical methods where thermal stress is a factor, the propensity for α-TBCO to convert to β-TBCO must be a primary consideration. When analyzing for these isomers, chromatographic techniques with low-temperature injection ports are necessary to prevent on-instrument isomerization and ensure accurate quantification. Further research utilizing advanced thermal analysis techniques on the purified isomers could provide more definitive data on their individual decomposition kinetics, taking into account the simultaneous interconversion process.

References

A Comparative Guide to Brominated Flame Retardants: 1,2,5,6-Tetrabromocyclooctane (TBCO) vs. Hexabromocyclododecane (HBCD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flame retardants are critical additives used in a vast array of polymeric materials to enhance fire safety in sectors such as construction, electronics, and transportation. For decades, Hexabromocyclododecane (HBCD) was a primary choice, particularly for polystyrene foam insulation like expanded (EPS) and extruded polystyrene (XPS).[1][2] However, significant environmental and health concerns have led to its classification as a persistent organic pollutant (POP) under the Stockholm Convention, prompting a global phase-out.[3][4][5] This regulatory shift has intensified the search for viable alternatives. One such candidate is 1,2,5,6-Tetrabromocyclooctane (TBCO), another brominated flame retardant.[6][7][8] This guide provides an objective, data-driven comparison of TBCO and HBCD, aimed at researchers and material scientists evaluating flame retardant options.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of a flame retardant dictate its compatibility with polymer systems and its processing behavior.

PropertyThis compound (TBCO)Hexabromocyclododecane (HBCD)
Molecular Formula C₈H₁₂Br₄[6][9]C₁₂H₁₈Br₆[1][2]
Molecular Weight ~427.80 g/mol [9][10]~641.70 g/mol [1]
Structure Cyclic alkane with four bromine atoms. Exists primarily as two diastereomers: α-TBCO and β-TBCO.[11][12]Ring-shaped hydrocarbon with six bromine atoms. Exists as multiple stereoisomers, mainly α, β, and γ-HBCD.[13]
Appearance White solid.[14]White, solid powder.[14]
Theoretical Bromine Content ~74.7%~74.71%[1]

Mechanism of Flame Retardancy

Both TBCO and HBCD belong to the family of halogenated flame retardants and function primarily through a gas-phase inhibition mechanism. When the polymer is exposed to the high temperatures of a fire, the flame retardant decomposes and releases halogen radicals (in this case, hydrogen bromide, HBr).[1][6] These radicals actively interfere with the self-propagating chemical reactions of combustion in the flame, primarily by scavenging highly reactive H• and OH• radicals, which are essential for fire propagation.[1][6] This action slows or suppresses the combustion process. Additionally, the released HBr is a dense, non-flammable gas that can help dilute the concentration of oxygen and flammable gases at the material's surface.[1]

Flame_Retardant_Mechanism cluster_fire Combustion Process cluster_fr Inhibition Mechanism Polymer Polymer Matrix Heat Heat Fuel Flammable Gases (Fuel) Heat->Fuel Pyrolysis Combustion Combustion Chain Reaction (H•, OH• radicals) Fuel->Combustion Fire Fire Combustion->Fire Fire->Heat Feedback Loop FR Brominated FR (TBCO / HBCD) HBr Halogen Radicals (HBr) FR->HBr  Thermal  Decomposition HBr->Combustion INHIBITS (Radical Trapping)

Caption: Gas-phase inhibition mechanism of brominated flame retardants.

Performance Comparison

Direct quantitative comparison requires standardized testing within identical polymer matrices and loading levels. The following table summarizes key performance characteristics based on available data.

Performance MetricThis compound (TBCO)Hexabromocyclododecane (HBCD)Significance
Thermal Stability (TGA) Described as having a relatively stable profile but is also thermally labile.[6][11] Some assessments note its stability may be insufficient for the high operating temperatures of XPS manufacturing.[15]Decomposes in a narrow temperature range of 230-270 °C, which aligns well with the processing temperatures of polystyrene.[1][16]The flame retardant must be stable enough to withstand polymer processing temperatures without premature decomposition, but decompose at the onset of combustion.
Flammability Rating (UL 94) Used in polystyrene foams and other materials to improve their flammability ratings.[6]Widely used to enable EPS and XPS foams to meet stringent fire safety codes.[17]A key industry standard for fire safety. Ratings like V-0 indicate higher performance (faster extinguishing, no flaming drips).[18]
Limiting Oxygen Index (LOI) Expected to increase the LOI of polymers it is added to.Effectively increases the LOI of polystyrene, making it less flammable.Measures the minimum oxygen concentration needed to support combustion.[19][20] A higher LOI value signifies better flame retardancy.[21][22]

Environmental and Health Profile

The most significant divergence between TBCO and HBCD lies in their environmental impact and toxicological profiles.

AspectThis compound (TBCO)Hexabromocyclododecane (HBCD)
Regulatory Status Generally positioned as an alternative to regulated substances.Listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention; subject to a global ban and phase-out.[2][23]
Persistence & Bioaccumulation Marketed as having better biodegradability and lower environmental impact.[24] However, there is limited data on its long-term environmental behavior.[11][25]Confirmed to be Persistent, Bioaccumulative, and Toxic (PBT).[4] It biomagnifies in the food chain and is found globally in wildlife and humans.[4]
Toxicity Exhibits lower aquatic toxicity compared to some older brominated flame retardants.[24]Associated with potential reproductive, developmental, and neurological health effects based on animal studies.[4][5]
Release from Products As an additive flame retardant, it can potentially be released from the polymer matrix over time.As it is not chemically bound to the polymer, HBCD can be released into the environment and form contaminated dust.[1][3][13]

Experimental Protocols

Accurate comparison of flame retardant performance relies on standardized testing methodologies. Below are protocols for key experiments.

  • Objective: To determine the thermal stability and decomposition profile of the flame retardant and the treated polymer.

  • Methodology: A small, precisely weighed sample (5-10 mg) is placed in a high-precision balance within a furnace (a thermogravimetric analyzer). The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).[16][26] The instrument continuously records the mass of the sample as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature, indicating the onset of decomposition and thermal stability.[27][28] The first derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition.[26]

  • Objective: To classify the self-extinguishing properties of a plastic material.

  • Methodology: A set of rectangular bar specimens (typically 5" x ½") are conditioned at specified temperature and humidity (e.g., 48 hours at 23°C and 50% RH).[18] Each specimen is mounted vertically by its top end. A calibrated Bunsen burner flame (20 mm high) is applied to the center of the specimen's lower edge for 10 seconds and then removed.[18] The duration of any flaming combustion (t1) is recorded. Immediately after flaming ceases, the flame is reapplied for a second 10-second period. The duration of flaming (t2) and glowing (t3) combustion after the second removal is recorded. It is also noted whether any flaming drips ignite a layer of dry absorbent cotton placed 300 mm below the specimen.[18][29] Materials are classified as V-0, V-1, or V-2 based on strict criteria for flame-out times and dripping behavior.[18][30]

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support candle-like combustion.[19][20][22]

  • Methodology: A small, bar-shaped specimen is clamped vertically inside a heat-resistant glass chimney.[21] A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upward past the specimen. The top edge of the specimen is ignited with a pilot flame. The concentration of oxygen is systematically adjusted downwards until the flame is no longer self-sustaining. The LOI is the lowest oxygen concentration, expressed as a volume percentage, that supports combustion for a specified duration (e.g., 3 minutes) or burning of a specified length of the specimen.[20][21]

Experimental_Workflow cluster_prep Sample Preparation cluster_test Performance Testing cluster_analysis Evaluation Compounding 1. Material Compounding (Polymer + FR) Molding 2. Specimen Molding (e.g., Injection Molding) Compounding->Molding Conditioning 3. Conditioning (Standard Temp & Humidity) Molding->Conditioning TGA Thermogravimetric Analysis (TGA) Conditioning->TGA 4. UL94 UL 94 Vertical Burn Test Conditioning->UL94 4. LOI Limiting Oxygen Index (LOI) Conditioning->LOI 4. Analysis 5. Data Analysis TGA->Analysis UL94->Analysis LOI->Analysis Comparison 6. Comparative Assessment Analysis->Comparison

Caption: Standard experimental workflow for evaluating flame retardants.

Conclusion

The comparison between this compound and Hexabromocyclododecane highlights a critical transition in the flame retardant industry, driven by environmental regulation.

  • HBCD is a historically effective flame retardant for polystyrene foams, but its proven status as a persistent, bioaccumulative, and toxic substance makes it an obsolete technology from a regulatory and environmental standpoint.[4][5]

  • TBCO emerges as a potential substitute, offering a similar flame retardant mechanism and a more favorable environmental profile with lower reported toxicity.[24] However, questions regarding its thermal stability for certain high-temperature processes and a relative lack of long-term environmental fate data are important considerations for researchers.[15][25]

Ultimately, the selection of a flame retardant requires a holistic evaluation of performance, processability, cost, and, critically, environmental and human health impacts. While TBCO presents a promising alternative to HBCD, continued research into its long-term behavior and the development of other novel, non-persistent flame retardant technologies are essential for the industry's sustainable future.

References

A Comparative Guide to the Stereochemical Confirmation of TBCO Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the precise determination of stereochemistry is a critical step in characterizing bioactive molecules. This guide provides a comparative analysis of the experimental techniques used to confirm the stereochemistry of the diastereomers of 1,2,5,6-tetrabromocyclooctane (TBCO), a brominated flame retardant. The focus is on the definitive assignment of the α- and β-TBCO isomers through a combination of chromatographic separation and spectroscopic analysis, supported by experimental data.

Data Presentation: Comparison of Analytical Data for TBCO Diastereomers

The following tables summarize the key analytical data used in the characterization and stereochemical assignment of α-TBCO and β-TBCO.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

DiastereomerElution OrderIUPAC NameStereochemistry
α-TBCOFirst(1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctanemeso
β-TBCOSecondrac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctaneracemic

Table 2: ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

DiastereomerChemical Shift (δ) ppmMultiplicityAssignment
α-TBCO4.57broad multiplet4H (CHBr)
2.54multiplet4H (CH₂)
2.43multiplet4H (CH₂)
β-TBCONot explicitly provided in the source material, but described as a simple spectrum.--

Note: While ¹H-NMR spectroscopy is a powerful tool for structural elucidation, in the case of the TBCO diastereomers, a careful analysis and comparison of their spectra were not sufficient to definitively determine their stereochemistry[1]. This highlights the necessity of more conclusive methods like X-ray crystallography.

Table 3: Mass Spectrometry Data

Ionization TechniqueModeMonitored Ions (m/z)Note
Electrospray (ESI)Negative Ion, SIM79 and 81 (Br⁻)The molecular ion for both diastereomers is difficult to detect via ESI[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the successful separation and characterization of TBCO diastereomers[1].

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate the α- and β-TBCO diastereomers.

  • Instrumentation: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A gradient of methanol/acetonitrile (80:20) and water, both containing 10 mM ammonium (B1175870) acetate.

  • Gradient Program:

    • Start at 77% organic phase and 23% aqueous phase.

    • Ramp to 85% organic phase over 10 minutes.

    • Hold at 85% organic phase for 3 minutes.

    • Return to initial conditions.

  • Flow Rate: 200 µL/minute.

  • Detection: Mass spectrometry (see protocol below).

Mass Spectrometry (MS)
  • Objective: To detect the separated TBCO diastereomers.

  • Ionization: Negative electrospray ionization (ESI).

  • Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions: m/z 79 and 81, corresponding to the bromide ion (Br⁻).

  • Capillary Voltage: 3 kV.

  • Cone Voltage: 12 V.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain structural information about the isolated diastereomers.

  • Instrumentation: 400 MHz Bruker NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

X-ray Crystallography
  • Objective: To definitively determine the three-dimensional structure and stereochemistry of each diastereomer.

  • Crystal Growth: Crystals of both α- and β-TBCO suitable for X-ray diffraction were grown from an isopropanol/methanol solvent system[1].

  • Analysis: The diffraction data collected from the single crystals allowed for the unambiguous assignment of the stereocenters. The results confirmed that α-TBCO is the meso compound, while β-TBCO is the racemic mixture[1].

Mandatory Visualization

The following diagrams illustrate the logical workflow for the stereochemical confirmation of the TBCO diastereomers.

G cluster_separation Separation cluster_analysis Analysis & Confirmation TBCO_mixture TBCO Diastereomer Mixture HPLC HPLC Separation TBCO_mixture->HPLC alpha_TBCO α-TBCO (First Eluting) HPLC->alpha_TBCO Peak 1 beta_TBCO β-TBCO (Second Eluting) HPLC->beta_TBCO Peak 2 NMR ¹H-NMR Spectroscopy alpha_TBCO->NMR Xray X-ray Crystallography alpha_TBCO->Xray beta_TBCO->NMR beta_TBCO->Xray Structure_A Meso Structure (1R,2R,5S,6S) Xray->Structure_A Definitive Assignment Structure_B Racemic Structure (rac-1R,2R,5R,6R) Xray->Structure_B Definitive Assignment G cluster_pathway Analytical Pathway start Isolated Diastereomer nmr_analysis NMR Analysis start->nmr_analysis xray_analysis X-ray Crystallography start->xray_analysis structural_hypothesis Structural Hypothesis nmr_analysis->structural_hypothesis Suggests Symmetry definitive_structure Definitive Stereochemistry xray_analysis->definitive_structure Unambiguous Proof structural_hypothesis->definitive_structure Confirmed by

References

A Practical Guide to the Cross-Validation of Analytical Methods for TBCO Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from one laboratory to another is a critical step in the pharmaceutical development lifecycle.[1] This process, often referred to as inter-laboratory cross-validation, ensures that a validated analytical procedure will yield consistent and reliable results regardless of the testing site.[1][2] A robust method transfer provides documented evidence that a receiving laboratory is qualified to perform the method as intended. This guide provides a comprehensive overview of the approaches to cross-validating analytical methods for the novel kinase inhibitor, TBCO, complete with detailed experimental protocols, comparative data, and visual workflows.

Experimental Protocols

A comparative testing approach is the most common strategy for method cross-validation.[1] In this approach, both the transferring (originating) and receiving laboratories analyze the same homogeneous set of samples. The results are then statistically compared against predefined acceptance criteria.[1]

This study was conducted across three laboratories (Lab Alpha, Lab Beta, and Lab Gamma) to quantify TBCO in human plasma using a validated LC-MS/MS method.

1.1. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of human plasma, 150 µL of acetonitrile (B52724) containing the internal standard (TBCO-d4) was added.

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • Samples were then centrifuged at 10,000 rpm for 10 minutes.

  • The resulting supernatant was transferred to a clean vial for LC-MS/MS analysis.

1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: Shimadzu Nexera X2 UHPLC

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, followed by a 1-minute re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • TBCO: 450.2 -> 210.1

    • TBCO-d4 (IS): 454.2 -> 214.1

Data Presentation: Comparative Results

The cross-validation assessed key performance characteristics of the analytical method across the three laboratories. The study involved analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate.[3] The results are summarized below.

Table 1: Linearity of Calibration Curve

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab Alpha1 - 10000.9985
Lab Beta1 - 10000.9991
Lab Gamma1 - 10000.9988
Acceptance Criterion: r² ≥ 0.99

Table 2: Inter-Laboratory Accuracy and Precision

QC LevelLaboratoryMean Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low QC (3 ng/mL) Lab Alpha2.9598.34.5
Lab Beta3.08102.73.8
Lab Gamma2.9197.05.1
Mid QC (50 ng/mL) Lab Alpha51.5103.02.9
Lab Beta49.899.62.5
Lab Gamma50.9101.83.3
High QC (800 ng/mL) Lab Alpha810.2101.32.1
Lab Beta792.599.11.8
Lab Gamma805.6100.72.4
Acceptance Criteria: Mean accuracy within ±15% of nominal value; Precision (CV) ≤ 15%.[4][5]

Table 3: Summary of Cross-Validation Acceptance

ComparisonParameterDifferenceResult
Lab Alpha vs. Lab Beta Mean Accuracy Difference≤ 4.4%Pass
Mean Precision Difference≤ 1.3%Pass
Lab Alpha vs. Lab Gamma Mean Accuracy Difference≤ 1.5%Pass
Mean Precision Difference≤ 0.8%Pass
Lab Beta vs. Lab Gamma Mean Accuracy Difference≤ 5.7%Pass
Mean Precision Difference≤ 1.5%Pass
Acceptance Criteria: The difference in mean accuracy and precision between labs should be ≤ 15%.[4]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the cross-validation process.

G A Originating Lab: Method Validation & Sample Prep B QC & Study Sample Aliquoting (Homogeneous Batch) A->B C Ship Samples to Participating Labs (Controlled Conditions) B->C D1 Lab Alpha: Sample Analysis C->D1 D2 Lab Beta: Sample Analysis C->D2 D3 Lab Gamma: Sample Analysis C->D3 E Data Compilation (Central Repository) D1->E D2->E D3->E F Statistical Comparison (Accuracy, Precision) E->F G Cross-Validation Report F->G

Caption: Workflow for a multi-laboratory analytical method cross-validation study.

G start Compare Results from Two Labs acc_check Accuracy Difference ≤ 15%? start->acc_check prec_check Precision Difference ≤ 15%? acc_check->prec_check  Yes fail Investigation Required: Method Discrepancy acc_check->fail No   pass Cross-Validation Successful prec_check->pass  Yes prec_check->fail No  

References

Efficacy of TBCO in textiles versus plastics.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Flame Retardant Efficacy of 2,4,6-Tribromophenyl cyanurate (TBCO) in Textiles versus Plastics

This guide provides a comprehensive comparison of the efficacy of 2,4,6-Tribromophenyl cyanurate (TBCO), a brominated flame retardant, in textile and plastic applications. The information is intended for researchers, scientists, and professionals in drug development and material science to understand the performance differences and underlying mechanisms of TBCO in these distinct material systems. While direct comparative studies on TBCO across both textiles and plastics are limited, this guide synthesizes available data for TBCO and similar brominated flame retardants to offer a clear and objective overview.

Data Presentation

The following tables summarize typical quantitative data for flame retardancy tests on textiles and plastics. It is important to note that the performance of a flame retardant is highly dependent on the specific polymer or fabric, the loading level of the flame retardant, and the presence of any synergistic agents. The data presented here are representative values found in research literature for materials treated with brominated flame retardants, including those with similar structures to TBCO.

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL 94 Test Results

MaterialFlame RetardantLoading (%)LOI (%)UL 94 Rating
Plastics
Acrylonitrile Butadiene Styrene (ABS)Unfilled018.5NR (Not Rated)
ABSBrominated Flame Retardant15-2026-30V-0
Polybutylene Terephthalate (PBT)Unfilled022.0-
PBTBrominated Flame Retardant + Synergist15-2028-32V-0
Textiles
CottonUntreated018.0Fails
CottonPhosphorus-Nitrogen FR10-1528-40Pass
Polyester (PET)Untreated021.0Fails
Polyester (PET)Brominated Flame Retardant Coating10-2025-29Pass

Note: Data is compiled from various sources and represents typical values. "Pass" for textiles in UL 94 style tests generally refers to achieving self-extinguishing behavior in a vertical flame test.

Table 2: Comparison of Cone Calorimetry Data

MaterialFlame RetardantLoading (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Plastics
ABSUnfilled0~1050~90
ABSBrominated Flame Retardant15-20~500-600~70-80
Textiles
CottonUntreated0~140~16
CottonPhosphorus-Nitrogen FR10-15~50~8
Polyester (PET)Untreated0~250~30
Polyester (PET)Brominated Flame Retardant Coating10-20~150-200~20-25

Note: Cone calorimeter data is highly dependent on the test conditions, particularly the incident heat flux.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of flame retardant efficacy. The following sections outline typical experimental protocols for incorporating and testing TBCO in both textiles and plastics.

Application of TBCO to Textiles

TBCO is typically applied to textiles as a coating. The general procedure involves the following steps:

  • Preparation of the Flame Retardant Dispersion:

    • TBCO powder is dispersed in an aqueous solution containing a binder (e.g., acrylic or polyurethane-based) and a dispersing agent.

    • The mixture is stirred vigorously to ensure a homogenous dispersion. The concentration of TBCO and binder is optimized based on the desired flame retardancy and fabric hand-feel.

  • Fabric Treatment:

    • The textile substrate (e.g., polyester, cotton, or blends) is immersed in the flame retardant dispersion.

    • The fabric is then passed through a padder to ensure even uptake of the finish and to remove excess liquid. The wet pick-up percentage is carefully controlled.

  • Drying and Curing:

    • The treated fabric is dried in an oven at a specified temperature (e.g., 100-120°C) to remove water.

    • Following drying, the fabric is cured at a higher temperature (e.g., 150-170°C) for a set duration. This step is crucial for cross-linking the binder and fixing the flame retardant onto the fabric surface.

Compounding of TBCO into Plastics

TBCO is incorporated into plastics as an additive during the compounding process. A common method is melt extrusion:

  • Material Preparation:

    • The base polymer pellets (e.g., ABS, PBT) and TBCO powder are pre-dried to remove any moisture, which can degrade the polymer during processing.

    • The materials are then accurately weighed according to the desired formulation. A synergistic agent, such as antimony trioxide (Sb₂O₃), is often included.

  • Melt Compounding:

    • The pre-mixed components are fed into a twin-screw extruder.

    • The extruder's temperature profile, screw speed, and feed rate are carefully controlled to ensure proper melting, mixing, and dispersion of the TBCO and other additives within the polymer matrix.

  • Pelletization:

    • The molten polymer strand exiting the extruder die is cooled in a water bath.

    • The cooled strand is then fed into a pelletizer, which cuts it into small granules.

  • Specimen Preparation:

    • The compounded pellets are dried again before being used to produce test specimens via injection molding or compression molding according to standard testing specifications (e.g., ASTM, ISO).

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the proposed flame retardant mechanism of TBCO.

Experimental_Workflow cluster_textiles Textile Application Workflow cluster_plastics Plastic Compounding Workflow T1 TBCO Dispersion Preparation T2 Fabric Padding T1->T2 T3 Drying T2->T3 T4 Curing T3->T4 T5 Characterization (LOI, UL 94, Cone) T4->T5 P1 Material Pre-drying P2 Melt Extrusion Compounding P1->P2 P3 Pelletization P2->P3 P4 Injection Molding P3->P4 P5 Characterization (LOI, UL 94, Cone) P4->P5

Caption: Experimental workflows for applying TBCO to textiles and compounding it into plastics.

Flame_Retardant_Mechanism cluster_mechanism TBCO Flame Retardant Mechanism cluster_condensed Condensed Phase (Solid) cluster_gas Gas Phase Heat Heat Source Polymer Polymer (Textile/Plastic) Heat->Polymer TBCO_Decomp TBCO Decomposition (HBr, Br•) Heat->TBCO_Decomp Decomposition Thermal Decomposition Polymer->Decomposition Char Char Formation (Insulating Layer) Decomposition->Char Volatiles Flammable Volatiles Decomposition->Volatiles Flame Flame Propagation Volatiles->Flame Quenching Radical Quenching (Inert Products) TBCO_Decomp->Quenching Radicals Flame Radicals (H•, OH•) Radicals->Flame Flame->Quenching

Caption: Generalized flame retardant mechanism of TBCO in both condensed and gas phases.

Signaling Pathways and Mechanisms of Action

TBCO, being a brominated flame retardant, primarily functions in the gas phase by a radical trapping mechanism. However, its efficacy and potential for condensed phase activity can differ between textiles and plastics.

  • Gas Phase Mechanism (Dominant in both):

    • Upon heating, the C-Br bonds in TBCO break, releasing bromine radicals (Br•).

    • These bromine radicals react with the high-energy, flame-propagating radicals (H• and OH•) in the gas phase.

    • This reaction forms less reactive species and HBr. HBr can further inhibit the combustion cycle.

    • The overall effect is a quenching of the flame and a reduction in heat feedback to the polymer, thus slowing or extinguishing the combustion process.

  • Condensed Phase Mechanism (Potential for variation):

    • In Plastics: TBCO is physically mixed within the polymer matrix. During thermal decomposition, it can promote char formation in some polymers. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying material and limiting the release of flammable volatiles.

    • In Textiles: When applied as a coating, TBCO and the binder can form a protective layer on the fiber surface. Upon heating, this layer can contribute to char formation, which is particularly effective for cellulosic fibers like cotton. For synthetic fibers like polyester, which tend to melt and drip away from the flame, the primary action of TBCO will still be in the gas phase. The effectiveness of the condensed phase mechanism in textiles is highly dependent on the binder system used and its interaction with both the TBCO and the textile fibers.

A Comparative Analysis of the Bioaccumulation Potential of 1,2,5,6-Tetrabromocyclooctane (TBCO) and Polybrominated Diphenyl Ethers (PBDEs)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the bioaccumulation profiles of two significant classes of brominated flame retardants.

The widespread use of brominated flame retardants (BFRs) has led to their ubiquitous presence in the environment, raising concerns about their potential for bioaccumulation and subsequent adverse effects on ecosystems and human health. This guide provides a comparative analysis of the bioaccumulation potential of 1,2,5,6-tetrabromocyclooctane (TBCO), a newer generation BFR, and the well-studied legacy pollutants, polybrominated diphenyl ethers (PBDEs). By examining available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand the environmental fate and potential risks associated with these compounds.

Executive Summary

Polybrominated diphenyl ethers (PBDEs) are recognized for their persistence, lipophilicity, and tendency to bioaccumulate and biomagnify in food webs. In contrast, comprehensive data on the bioaccumulation of this compound (TBCO) is still emerging. While the European Food Safety Authority (EFSA) has suggested a high bioaccumulation potential for TBCO, specific experimental data on its Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF) in aquatic organisms remain scarce in publicly available literature. This guide synthesizes the existing data for both TBCO and PBDEs to facilitate a comparative assessment.

Quantitative Bioaccumulation Data

A direct comparison of the bioaccumulation potential of TBCO and PBDEs is challenging due to the limited availability of quantitative data for TBCO. The following tables summarize the available information.

Table 1: Bioaccumulation Data for this compound (TBCO)

ParameterSpeciesValueComments
Biota-Soil Accumulation Factor (BSAF)Earthworm (Eisenia fetida)α-TBCO: 1.3 (goc/glip)⁻¹β-TBCO: 2.15 (goc/glip)⁻¹Demonstrates diastereomer-specific accumulation from soil.
Concentration in EggsJapanese Medaka (Oryzias latipes)711.3 ng/g ww (low dose)2535.5 ng/g ww (high dose)Indicates maternal transfer and accumulation in offspring following dietary exposure.[1]

Table 2: Bioaccumulation Data for Polybrominated Diphenyl Ethers (PBDEs) - Representative Congeners

ParameterSpeciesCongenerValue
Bioconcentration Factor (BCF)
Common Carp (Cyprinus carpio)BDE-4710,000 - 100,000 L/kg
Rainbow Trout (Oncorhynchus mykiss)BDE-991,700 - 15,000 L/kg
Fathead Minnow (Pimephales promelas)BDE-209<15 L/kg
Bioaccumulation Factor (BAF)
Various marine organismsBDE-47Log BAF: 4.8 - 7.5
Biomagnification Factor (BMF)
Lake Ontario Food WebBDE-475.63
Lake Ontario Food WebBDE-992.03
European Shag (Phalacrocorax aristotelis)BDE-153>1

Note: The values presented are indicative and can vary depending on the study, species, and environmental conditions.

Experimental Protocols

The determination of bioaccumulation potential relies on standardized experimental protocols. The most widely accepted guideline for assessing bioconcentration in fish is the OECD Test Guideline 305.

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline outlines the procedures for determining the Bioconcentration Factor (BCF) and Biomagnification Factor (BMF) in fish.[2][3][4]

1. Aqueous Exposure for BCF Determination:

  • Principle: Fish are exposed to a constant, low concentration of the test substance in the water for a defined period (uptake phase), followed by a period in clean water (depuration phase).[3]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[5]

  • Procedure:

    • Uptake Phase: Fish are maintained in a flow-through system with a constant concentration of the test substance. Water and fish samples are collected at regular intervals to measure the concentration of the substance. This phase typically lasts for 28 days but can be extended if a steady state is not reached.[5]

    • Depuration Phase: After the uptake phase, fish are transferred to clean water. Fish and water samples are collected to determine the rate of elimination of the substance.[5]

  • Data Analysis: The BCF can be calculated in two ways:

    • Steady-State BCF (BCFss): The ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at a steady state.

    • Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).[6]

2. Dietary Exposure for BMF Determination:

  • Principle: This method is used for substances with low water solubility where aqueous exposure is not feasible. Fish are exposed to the test substance through their diet.[6]

  • Procedure:

    • Uptake Phase: Fish are fed a diet containing a known concentration of the test substance.

    • Depuration Phase: Fish are fed a clean, uncontaminated diet.

  • Data Analysis: The BMF is calculated as the ratio of the concentration of the substance in the fish to the concentration in their diet at a steady state.[6]

experimental_workflow cluster_aqueous Aqueous Exposure (BCF) cluster_dietary Dietary Exposure (BMF) Uptake_Aq Uptake Phase (Constant Water Concentration) Depuration_Aq Depuration Phase (Clean Water) Uptake_Aq->Depuration_Aq End_BCF Calculate BCF Depuration_Aq->End_BCF Uptake_Diet Uptake Phase (Spiked Food) Depuration_Diet Depuration Phase (Clean Food) Uptake_Diet->Depuration_Diet End_BMF Calculate BMF Depuration_Diet->End_BMF Start Start Start->Uptake_Aq Start->Uptake_Diet

Figure 1: Simplified workflow for determining BCF and BMF according to OECD 305.

Signaling Pathways and Mechanisms of Toxicity

The bioaccumulation of BFRs is a concern due to their potential to interfere with biological signaling pathways, leading to a range of toxicological effects.

Polybrominated Diphenyl Ethers (PBDEs)

PBDEs have been shown to affect multiple signaling pathways, contributing to their neurotoxicity, endocrine disruption, and other adverse health effects.

  • Thyroid Hormone System: PBDEs can interfere with the production, transport, and metabolism of thyroid hormones, primarily by binding to thyroid hormone receptors and transport proteins.

  • Nuclear Receptor Signaling: PBDEs can interact with various nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), and pregnane (B1235032) X receptor (PXR), leading to endocrine-disrupting effects.[7]

  • Neuronal Signaling: PBDEs can alter neurotransmitter levels and signaling pathways, affecting neuronal development and function.

pbde_pathways cluster_effects Biological Effects PBDEs PBDEs Thyroid_System Thyroid Hormone System PBDEs->Thyroid_System Interference Nuclear_Receptors Nuclear Receptors (ER, AR, PXR) PBDEs->Nuclear_Receptors Interaction Neuronal_Signaling Neuronal Signaling PBDEs->Neuronal_Signaling Alteration Neurotoxicity Neurotoxicity Developmental_Toxicity Developmental Toxicity Neurotoxicity->Developmental_Toxicity Endocrine_Disruption Endocrine Disruption Endocrine_Disruption->Developmental_Toxicity Thyroid_System->Endocrine_Disruption Nuclear_Receptors->Endocrine_Disruption Neuronal_Signaling->Neurotoxicity

Figure 2: Major signaling pathways affected by PBDEs leading to adverse biological effects.

This compound (TBCO)

Information on the specific signaling pathways affected by TBCO is limited. However, some studies suggest potential endocrine-disrupting effects. For instance, in Japanese medaka, TBCO exposure has been linked to multigenerational reproductive effects, with alterations in the mRNA abundance of genes involved in steroidogenesis, such as cyp11a (cholesterol side-chain cleavage enzyme) and cyp19a (aromatase), and the lhr (luteinizing hormone receptor).[1] This suggests that TBCO may interfere with the hypothalamic-pituitary-gonadal (HPG) axis, a critical signaling pathway for reproduction. Further research is needed to fully elucidate the molecular mechanisms of TBCO toxicity.

Discussion and Future Perspectives

To provide a more definitive comparison, future research should focus on:

  • Conducting standardized bioaccumulation studies (OECD 305) for TBCO in relevant aquatic species to determine its BCF and BMF.

  • Investigating the trophic transfer and biomagnification of TBCO in controlled laboratory food chain studies and in wild aquatic food webs.

  • Elucidating the specific signaling pathways and molecular targets of TBCO to better understand its mechanisms of toxicity.

  • Performing comparative toxicogenomic studies to identify common and distinct molecular responses to TBCO and PBDEs.[5][8]

A thorough understanding of the bioaccumulation potential and toxicological profile of TBCO is crucial for a comprehensive risk assessment and for making informed decisions regarding its use and environmental management.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1,2,5,6-Tetrabromocyclooctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the α- and β-diastereomers of 1,2,5,6-tetrabromocyclooctane (TBCO) is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their spectral properties, supported by experimental data and detailed methodologies.

The bromination of 1,5-cyclooctadiene (B75094) yields a mixture of two primary diastereomers of this compound: the meso compound (α-TBCO) and a racemic mixture (β-TBCO).[1] The distinct stereochemistry of these isomers gives rise to unique spectroscopic signatures, which are crucial for their identification and characterization.

Isomer Identification and Stereochemistry

The two diastereomers of TBCO are:

  • α-TBCO : The meso compound, identified as (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane.[1][2]

  • β-TBCO : The racemic mixture of (1R,2R,5R,6R)- and (1S,2S,5S,6S)-1,2,5,6-tetrabromocyclooctane.[1][2]

These isomers can be separated and purified using techniques such as High-Performance Liquid Chromatography (HPLC) and crystallization.[1]

Spectroscopic Data Comparison

A summary of the key spectroscopic data for the α- and β-isomers of this compound is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers show distinct differences in the chemical shifts of the methine (CHBr) and methylene (B1212753) (CH₂) protons.

IsomerProton AssignmentChemical Shift (δ, ppm)Multiplicity
α-TBCOCHBr4.57broad multiplet
CH₂2.54, 2.43multiplet
β-TBCOCHBr4.76multiplet
CH₂2.82, 2.12multiplet

¹³C NMR Spectroscopy

Due to the symmetry of the meso isomer (α-TBCO), its proton-decoupled ¹³C NMR spectrum is expected to show fewer signals than the racemic isomer (β-TBCO). In α-TBCO, the methine carbons (CHBr) are equivalent, and the methylene carbons (CH₂) are also equivalent, leading to a simplified spectrum. In contrast, the lower symmetry of the individual enantiomers in the β-TBCO racemate results in a more complex spectrum with distinct signals for each carbon.

IsomerCarbon AssignmentPredicted Chemical Shift Range (δ, ppm)
α-TBCOCHBr55-65
CH₂30-40
β-TBCOCHBr55-65
CH₂30-40
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for C-H and C-Br bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two diastereomers due to their different molecular symmetries and vibrational modes.

Functional GroupAbsorption Range (cm⁻¹)
C-H Stretch2850-3000
C-H Bend1400-1470
C-Br Stretch500-650

Note: Specific, experimentally verified IR spectra for the individual α and β isomers are not detailed in the available literature. The provided ranges are characteristic for alkyl halides.

Mass Spectrometry (MS)

Both α- and β-TBCO isomers exhibit similar fragmentation patterns in mass spectrometry due to their identical chemical formula (C₈H₁₂Br₄). The molecular ion peak is often weak or absent in electron ionization (EI) mass spectra.[1] A characteristic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a distinctive cluster of peaks for bromine-containing fragments.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of the this compound diastereomers is achieved through the bromination of cis,cis-1,5-cyclooctadiene.[1]

Materials:

  • cis,cis-1,5-cyclooctadiene

  • Molecular bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bisulfite solution

Procedure:

  • Dissolve cis,cis-1,5-cyclooctadiene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine in dichloromethane to the stirred cyclooctadiene solution. The bromine color should disappear upon addition.

  • Continue the addition until a faint bromine color persists.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain a crude mixture of the α- and β-TBCO isomers.

Separation of α- and β-TBCO Diastereomers

The separation of the diastereomeric mixture can be accomplished by High-Performance Liquid Chromatography (HPLC).[1]

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of methanol/acetonitrile and water.

  • Detection: UV detector or Mass Spectrometer.

Under typical reverse-phase HPLC conditions, the α-TBCO (meso) isomer elutes before the β-TBCO (racemic) isomer.[1]

Logical Workflow

The following diagram illustrates the experimental workflow from the starting material to the spectroscopic analysis of the individual this compound isomers.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Isolated Isomers cluster_analysis Spectroscopic Analysis start cis,cis-1,5-Cyclooctadiene bromination Bromination (Br₂, CH₂Cl₂) start->bromination mixture Mixture of α- and β-TBCO bromination->mixture hplc HPLC Separation mixture->hplc alpha_isomer α-TBCO (meso) hplc->alpha_isomer Earlier Elution beta_isomer β-TBCO (racemic) hplc->beta_isomer Later Elution nmr_alpha ¹H NMR, ¹³C NMR alpha_isomer->nmr_alpha ir_alpha IR Spectroscopy alpha_isomer->ir_alpha ms_alpha Mass Spectrometry alpha_isomer->ms_alpha nmr_beta ¹H NMR, ¹³C NMR beta_isomer->nmr_beta ir_beta IR Spectroscopy beta_isomer->ir_beta ms_beta Mass Spectrometry beta_isomer->ms_beta

Caption: Workflow for the synthesis, separation, and analysis of TBCO isomers.

References

Safety Operating Guide

Navigating the Disposal of 1,2,5,6-Tetrabromocyclooctane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,2,5,6-Tetrabromocyclooctane, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1][2][3]

In the event of a spill:

  • Evacuate personnel to a safe area and remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Absorb the spill with an inert material such as sand, earth, or vermiculite, and collect it into a suitable, closed container for disposal.[1][4]

  • Prevent the spill from entering drains or waterways.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation
Data sourced from SynQuest Laboratories Safety Data Sheet.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves systematic segregation, collection, and coordination with a licensed hazardous waste disposal service. Direct treatment or neutralization of brominated compounds in a laboratory setting is not recommended due to the potential for hazardous reactions and the requirement for specialized equipment.[5]

Step 1: Waste Segregation

Proper segregation of chemical waste is the most critical step in the disposal process. As a brominated organic compound, this compound must be classified as halogenated organic waste .[4]

  • Designated Container: Use a dedicated, properly labeled, and sealable waste container for halogenated organic compounds.[6] These containers should be made of a compatible material that will not react with the chemical.

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste.[4] Co-mingling can complicate and significantly increase the cost of disposal. Do not combine it with other waste streams such as acids, bases, or heavy metals.[4]

Step 2: Waste Collection and Containerization
  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a tightly sealing lid.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3][4] Do not use abbreviations or chemical formulas.[4]

  • Log Sheet: Maintain a log of the contents and their approximate quantities added to the container.[4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[1][2][4] The container should be kept closed except when adding waste.[7]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department. They will provide specific instructions and arrange for pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal paperwork provided by your EHS department, accurately listing the contents of the container.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted facility for appropriate treatment, which may include high-temperature incineration with emission control systems to capture harmful by-products.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Obtain Designated Halogenated Organic Waste Container A->D C Handle in a Fume Hood B->C E Transfer Waste to Container D->E F Securely Seal and Label Container (Full Chemical Name, Hazard Info) E->F G Store in Secondary Containment in a Ventilated Area F->G H Contact Institutional EHS for Waste Pickup F->H I Complete Hazardous Waste Manifest/Paperwork H->I J Licensed Contractor Collects Waste I->J K Transport to Permitted Hazardous Waste Facility (e.g., for Incineration) J->K

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols: Not Applicable for On-site Disposal

While methods exist for the industrial-scale destruction or recycling of brominated compounds, such as high-temperature oxidation or neutralization with reducing agents like sodium bisulfite or sodium thiosulfate, these are not suitable for implementation in a standard laboratory setting.[5][8] These processes require specialized equipment and engineering controls to manage potentially vigorous reactions and hazardous by-products. The established and safe protocol for laboratories is the segregation and subsequent disposal via a certified hazardous waste management service.

References

Essential Safety and Operational Guide for Handling 1,2,5,6-Tetrabromocyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,2,5,6-Tetrabromocyclooctane, tailored for researchers, scientists, and drug development professionals. The following procedural steps and safety protocols are designed to ensure the safe management of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[1][2]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][3]
Foot Protection Closed-toe shoesRequired to protect against accidental spills.

Experimental Protocol: Safe Handling Procedure

Adherence to the following step-by-step procedure is critical to minimize exposure and ensure safety during the handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Gather all necessary PPE and ensure it is in good condition.
  • Have a designated and properly labeled waste container for halogenated organic waste ready.
  • Locate the nearest safety shower and eyewash station before beginning work.

2. Handling the Compound:

  • Conduct all weighing and transferring of this compound within the fume hood.[3]
  • Avoid the formation of dust and aerosols.[3]
  • Use non-sparking tools to prevent ignition sources.[3]
  • Keep the container tightly closed when not in use.[3]

3. Post-Handling:

  • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1]
  • Clean the work area within the fume hood to remove any residual contamination.
  • Properly dispose of all contaminated materials in the designated halogenated waste stream.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Inhalation Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]

Disposal Plan

Proper segregation and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • This compound is a brominated organic compound and must be disposed of as halogenated organic waste .[5]

  • Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[2][4]

  • Collect all solid waste (e.g., contaminated gloves, weigh paper) and solutions containing this compound in a designated, properly labeled, and sealed container. The label should clearly state "Halogenated Waste" and list the chemical constituents.[6]

  • Store the waste container in a well-ventilated area, away from incompatible materials.

Disposal Procedure:

  • All disposal of this compound must be handled through your institution's licensed hazardous waste disposal program.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling Proceed when ready post_handling Post-Handling & Decontamination handling->post_handling After completion emergency Emergency Procedure handling->emergency In case of spill/exposure waste_collection Waste Segregation (Halogenated) post_handling->waste_collection Dispose of contaminated items post_handling->emergency If contamination occurs disposal Hazardous Waste Disposal waste_collection->disposal Arrange for pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.